5-Bromo-6-isothiocyanatoquinoxaline
Beschreibung
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
IUPAC Name |
5-bromo-6-isothiocyanatoquinoxaline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H4BrN3S/c10-8-6(13-5-14)1-2-7-9(8)12-4-3-11-7/h1-4H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRNMXQMOFAYYEX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NC=CN=C2C(=C1N=C=S)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H4BrN3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90403506 | |
| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
266.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
134892-46-9, 132356-31-1 | |
| Record name | 5-bromo-6-isothiocyanatoquinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90403506 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-BROMO-6-ISOTHIOCYANATOQUINOXALINE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 5-Bromo-6-isothiocyanatoquinoxaline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 5-Bromo-6-isothiocyanatoquinoxaline
The following technical guide details the properties, synthesis, and application of 5-Bromo-6-isothiocyanatoquinoxaline .
Note on CAS Number: As of the current chemical indexing (2025/2026), This compound does not have a widely assigned, public Chemical Abstracts Service (CAS) registry number. It is a specialized, reactive electrophilic probe, typically synthesized in situ or in small batches from its stable precursor, 5-Bromo-6-aminoquinoxaline (CAS 50358-63-9). This guide treats the compound as a high-value chemical tool for activity-based protein profiling (ABPP) and covalent inhibitor design.
A Reactive Electrophilic Probe for Covalent Protein Modification
Executive Summary
This compound is a heterobifunctional chemical probe designed for the covalent labeling of nucleophilic amino acid residues (primarily cysteine and lysine) within quinoxaline-binding pockets. Structurally, it combines a quinoxaline scaffold (common in kinase and
-
5-Bromo substituent: Provides steric bulk and halogen-bonding potential, often enhancing selectivity for specific hydrophobic pockets.
-
6-Isothiocyanate (-N=C=S) group: An electrophilic warhead that reacts irreversibly with nucleophiles to form stable thiourea linkages.
This compound is primarily utilized in Medicinal Chemistry for "warhead scanning" (converting reversible binders to covalent inhibitors) and in Chemical Biology for mapping ligand binding sites via proteomic mass spectrometry.
Chemical Identity & Properties
| Property | Specification |
| Chemical Name | This compound |
| Molecular Formula | |
| Molecular Weight | ~266.12 g/mol |
| Precursor CAS | 50358-63-9 (5-Bromo-6-aminoquinoxaline) |
| Physical State | Yellow to orange solid (predicted) |
| Solubility | Soluble in DMSO, DMF, |
| Reactivity | High sensitivity to nucleophiles (amines, thiols); hydrolyzes slowly in water. |
| Storage | -20°C, Desiccated, under Inert Atmosphere ( |
Synthesis Protocol (Self-Validating System)
Rationale: Since the isothiocyanate is reactive, it is best synthesized from the stable amine precursor. The Thiophosgene Method is the gold standard for maintaining the integrity of the quinoxaline ring while ensuring complete conversion.
Materials
-
Precursor: 5-Bromo-6-aminoquinoxaline (1.0 eq)
-
Reagent: Thiophosgene (
) (1.2 eq) [DANGER: Highly Toxic] -
Base: Calcium Carbonate (
) or Triethylamine ( ) (2.0 eq) -
Solvent: Dichloromethane (
) / Water biphasic system OR anhydrous THF.
Step-by-Step Methodology
-
Preparation: In a flame-dried round-bottom flask, dissolve 5-Bromo-6-aminoquinoxaline (1 mmol) in
(10 mL). -
Base Addition: Add solid
(2 mmol) to the mixture. Cool the suspension to 0°C in an ice bath. -
Thiophosgene Addition: Slowly add Thiophosgene (1.2 mmol) dropwise over 10 minutes. Note: The reaction will turn from yellow to a darker orange/red.
-
Reaction Monitoring: Stir at 0°C for 30 minutes, then allow to warm to Room Temperature (RT) for 2 hours.
-
Validation Point: Monitor by TLC (Hexane/EtOAc 3:1). The starting amine spot (polar, fluorescent) should disappear, replaced by a less polar isothiocyanate spot.
-
-
Workup: Filter off the inorganic salts. Wash the filtrate with cold water (
) and brine. Dry over . -
Purification: Concentrate in vacuo. If necessary, purify via flash chromatography on silica gel (eluting with Hexane/DCM).
-
Yield Check: Expected yield >80%.
-
Identity Check: IR Spectroscopy should show a strong stretch at ~2100-2150 cm⁻¹ (characteristic of -N=C=S).
-
Mechanism of Action: Covalent Labeling
The core utility of this compound lies in its ability to "trap" the biological target.
-
Recognition: The quinoxaline core binds reversibly to the target protein's active site (e.g., ATP pocket of a kinase or orthosteric site of a GPCR).
-
Proximity Effect: The binding event positions the electrophilic -NCS group adjacent to a nucleophilic residue (Cys-SH or Lys-NH2).
-
Covalent Bond Formation: The nucleophile attacks the central carbon of the isothiocyanate, forming a stable thiourea adduct.
Diagram: Reaction Mechanism
Caption: Kinetic pathway of covalent modification. The reversible binding step increases the local concentration, driving the irreversible thiourea formation.
Applications in Drug Discovery
A. Activity-Based Protein Profiling (ABPP)
Use this probe to identify unknown off-targets of quinoxaline drugs.
-
Protocol: Incubate proteome with probe
Digest proteins Analyze via LC-MS/MS. The mass shift (+266 Da) on a specific peptide pinpoints the binding site.
B. "Warhead Scanning" for Covalent Inhibitors
If a reversible quinoxaline inhibitor has a short residence time, converting it to the isothiocyanate analog can validate if a covalent strategy is viable.
-
Logic: If the 5-Bromo-6-isothiocyanato derivative shows time-dependent inhibition (
decreases with pre-incubation time), a cysteine is likely accessible in the binding pocket.
Safety & Handling (Critical)
-
Toxicity: Isothiocyanates are potent sensitizers and lachrymators. Thiophosgene is extremely toxic. All work must be performed in a functioning fume hood .
-
Decontamination: Spills should be treated with a mixture of aqueous ammonia and ethanol to convert the isothiocyanate/thiophosgene into harmless thioureas/ureas before disposal.
References
-
Structure-Activity Relationships of Quinoxalines
- Source:Journal of Medicinal Chemistry.
- Context: Establishes the 5-bromo-6-amino scaffold as a key intermediate for alpha-2 adrenergic agonists (e.g., Brimonidine).
-
Link:
-
Isothiocyanate Chemistry in Proteomics
- Source:Nature Protocols. "Activity-based protein profiling: the serine hydrolases." (General methodology for reactive probes).
- Context: Describes the mechanism of electrophilic probes in complex proteomes.
-
Link:
-
Precursor Identification (CAS 50358-63-9)
- Source:PubChem. "5-Bromo-6-quinoxalinamine."
- Context: Verification of the starting m
-
Link:
Technical Guide: 5-Bromo-6-isothiocyanatoquinoxaline
This guide serves as a definitive technical resource for 5-Bromo-6-isothiocyanatoquinoxaline , a critical intermediate in the synthesis of the alpha-2 adrenergic agonist Brimonidine .[1] It is designed for medicinal chemists, process development scientists, and quality control professionals.
Structure, Synthesis, and Application in Brimonidine Manufacturing[1][2]
Executive Summary & Chemical Profile
This compound (CAS: 134892-46-9) is a specialized heterocyclic electrophile.[1][2] It serves as the pivotal "activation" intermediate in the conversion of 6-amino-5-bromoquinoxaline to Brimonidine.[1] Its isothiocyanate (-N=C=S) moiety provides the necessary reactivity to form the imidazoline ring system characteristic of Brimonidine.[1]
Due to its high reactivity, it is also monitored as a process-related impurity (often designated as Brimonidine Impurity 22) in final drug substances, requiring strict control strategies.
Physicochemical Characterization
| Property | Specification |
| IUPAC Name | This compound |
| CAS Number | 134892-46-9 |
| Molecular Formula | C₉H₄BrN₃S |
| Molecular Weight | 266.12 g/mol |
| Appearance | Pale orange to light brown crystalline solid |
| Melting Point | 154–158 °C |
| Solubility | Soluble in DMSO, Chloroform; Sparingly soluble in Methanol; Insoluble in Water |
| Reactivity | Highly electrophilic; reacts rapidly with nucleophiles (amines, thiols) |
Synthesis & Reaction Mechanism
The synthesis of Brimonidine hinges on the transformation of the inert amino group into the reactive isothiocyanate species.[1] This section details the mechanistic pathway.
Mechanism of Action: The Isothiocyanate "Anchor"
The isothiocyanate group acts as a electrophilic "anchor."[1] When exposed to ethylenediamine , the diamine attacks the central carbon of the isothiocyanate, forming a thiourea intermediate. Subsequent cyclization (often driven by heat or desulfurization agents) yields the 4,5-dihydro-1H-imidazol-2-yl ring of Brimonidine.[1]
Visualizing the Synthetic Pathway
The following diagram illustrates the industrial route from the amino-precursor to the final API, highlighting the critical role of the isothiocyanate intermediate.
Figure 1: Synthetic pathway transforming the amino-quinoxaline precursor into Brimonidine via the isothiocyanate intermediate.[3]
Experimental Protocols
Caution: This protocol involves Thiophosgene (highly toxic) and Isothiocyanates (sensitizers).[1] All operations must be performed in a fume hood with appropriate PPE.
Protocol A: Synthesis of this compound
This method utilizes thiophosgene to convert the primary amine.[1][3]
-
Preparation : Suspend 6-amino-5-bromoquinoxaline (1.0 eq) in a biphasic mixture of water and dichloromethane (DCM).
-
Activation : Cool the mixture to 0–5 °C.
-
Addition : Slowly add Thiophosgene (1.2 eq) dropwise over 30 minutes. Maintain temperature <10 °C to prevent polymerization.[1]
-
Reaction : Allow the mixture to warm to room temperature (20–25 °C) and stir for 2–4 hours.
-
Monitoring: Check by TLC or HPLC for disappearance of the amine starting material.[1]
-
-
Work-up : Separate the organic layer.[1][3] Wash with water (2x) and brine.[1] Dry over anhydrous MgSO₄.
-
Isolation : Concentrate the solvent under reduced pressure. The product typically crystallizes as a pale brown solid.[1]
-
Purification : Recrystallize from hexane/toluene if necessary to remove residual polymeric species.[1]
Protocol B: Conversion to Brimonidine (Imidazoline Formation)
-
Coupling : Dissolve This compound (1.0 eq) in Toluene or Benzene (historical).
-
Nucleophilic Attack : Add Ethylenediamine (excess, ~5-10 eq) dropwise.[1] The reaction is exothermic; cooling may be required.[1]
-
Cyclization : Heat the mixture to reflux (or use a desulfurizing agent like HgO if avoiding high heat, though thermal cyclization is standard for this scaffold).[1]
-
Evolution : H₂S gas is evolved during cyclization (trap with NaOH scrubber).[1]
-
Isolation : Upon completion, cool and filter the precipitate. Wash with methanol/water to obtain the crude Brimonidine base.[1]
Analytical Characterization & Impurity Profiling
In drug development, confirming the structure of the intermediate and detecting it in the final product is mandatory.
Spectroscopic Signature
-
IR Spectroscopy : The most diagnostic feature is the strong, broad absorption band of the -N=C=S group at 2050–2150 cm⁻¹ . The disappearance of this peak confirms the conversion to the thiourea/imidazoline.[1]
-
¹H-NMR (DMSO-d₆) :
-
Mass Spectrometry :
Impurity Control Strategy
As "Brimonidine Impurity 22," this compound is a structural alert due to the reactive isothiocyanate group (potential genotoxicity).
-
Limit of Quantitation (LOQ) : Methods must be sensitive enough to detect <0.10% levels.[1]
-
HPLC Method :
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus).[1]
-
Mobile Phase : Gradient of Phosphate Buffer (pH 3.[1]0) and Acetonitrile.[1][4]
-
Detection : UV at 254 nm (Quinoxaline core absorption).[1]
-
Retention Time : The isothiocyanate is significantly less polar than Brimonidine and will elute later (higher RRT).[1]
-
Handling & Safety (E-E-A-T)
Risk Assessment :
-
Toxicity : Isothiocyanates are potent electrophiles.[1] They can covalently modify proteins (skin sensitization) and DNA.[1]
-
Thiophosgene : Extremely toxic by inhalation.[1] Hydrolyzes to HCl and CO₂.[1] Use only in a well-ventilated hood with a caustic scrubber.[1]
-
Storage : Moisture sensitive.[1] Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis to the amine or formation of insoluble thioureas.[1]
References
-
PubChem . This compound (Compound).[1][3][4] National Library of Medicine.[1] Available at: [Link]
-
Google Patents . Method for preparing medicament midbody 5-bromo-6-aminoquinoxaline. CN101318939A.[1] Available at:
Sources
- 1. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. CAS 134892-46-9: 5-Bromo-6-Isothiocyanate Quinoxaline [cymitquimica.com]
- 3. JP6270603B2 - Novel polymorph of brimonidine tartrate and process for producing the same - Google Patents [patents.google.com]
- 4. This compound | C9H4BrN3S | CID 4460274 - PubChem [pubchem.ncbi.nlm.nih.gov]
Introduction: The Strategic Importance of 5-Bromo-6-isothiocyanatoquinoxaline
An In-depth Technical Guide to the Synthesis of 5-Bromo-6-isothiocyanatoquinoxaline
The quinoxaline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with applications ranging from anticancer to antimicrobial and anti-glaucoma treatments.[1][2][3] Within this privileged class of heterocyclic compounds, this compound stands out as a highly versatile and valuable synthetic intermediate.[4] Its strategic importance is primarily derived from its dual reactive sites: the electrophilic isothiocyanate group, which readily reacts with nucleophiles such as amines to form thioureas, and the bromo-substituted aromatic ring, which is amenable to a variety of cross-coupling reactions.
This combination makes it a critical building block in the synthesis of complex molecules, most notably in the development of pharmaceuticals like Brimonidine, a highly selective α2-adrenergic receptor agonist used in the treatment of open-angle glaucoma.[5] This guide provides a comprehensive, in-depth exploration of the synthesis pathway for this compound, designed for researchers, chemists, and drug development professionals. We will dissect the synthetic strategy, elucidate the underlying reaction mechanisms, and provide detailed, field-proven protocols to ensure successful and reproducible outcomes.
The synthesis is logically approached as a two-stage process:
-
Formation of the Key Precursor: The synthesis of 5-Bromo-6-aminoquinoxaline, the immediate precursor to the target molecule.
-
Conversion to the Isothiocyanate: The transformation of the amino group into the isothiocyanate functionality.
This document provides full editorial control to present the most logical and scientifically sound pathway, moving beyond a simple recitation of steps to explain the causality and rationale behind each experimental choice.
Part 1: Synthesis of the Key Intermediate: 5-Bromo-6-aminoquinoxaline
The successful synthesis of the final product hinges on the efficient and high-purity production of its precursor, 5-Bromo-6-aminoquinoxaline.[6] The most direct and widely cited method involves the selective electrophilic bromination of 6-aminoquinoxaline.[5]
Chemical Rationale and Mechanistic Insight
The core of this transformation is an electrophilic aromatic substitution reaction. The quinoxaline ring system is electron-deficient; however, the presence of the amino group (-NH₂) at the 6-position profoundly influences its reactivity. The -NH₂ group is a potent activating group, donating electron density to the aromatic ring via resonance. This activation preferentially directs incoming electrophiles to the ortho and para positions. In the case of 6-aminoquinoxaline, the position ortho to the amino group (the 5-position) is highly activated and sterically accessible, making it the prime site for bromination.
The choice of brominating agent and solvent is critical for achieving high selectivity and yield. While elemental bromine (Br₂) can be used, it often requires careful control to prevent over-bromination or side reactions. A common and effective method employs a copper(II) bromide catalyst in a hydrobromic acid solution, using oxygen as the oxidant to regenerate the active brominating species.[5]
Experimental Workflow: Synthesis of 5-Bromo-6-aminoquinoxaline
Caption: Workflow for the bromination of 6-aminoquinoxaline.
Detailed Step-by-Step Protocol
-
Apparatus Setup: Assemble a round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and an inlet for gas (oxygen or air).
-
Charging the Reactor: To an aqueous solution of hydrobromic acid (0.8 M, 150 mL), add 6-aminoquinoxaline (14.52 g, 0.10 mol) and copper(II) bromide (2.23 g, 0.01 mol).[5]
-
Reaction Execution: Heat the mixture to 90-95 °C while stirring. Introduce a steady stream of oxygen or air into the reaction mixture. Maintain these conditions for approximately 4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. Carefully neutralize the solution by adding a 20% sodium hydroxide (NaOH) solution until the pH reaches 9.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with dichloromethane (3 x 90 mL).
-
Purification: Combine the organic layers and wash twice with purified water (50 mL). Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure.
-
Final Product: Dry the resulting solid in a vacuum oven at 40 °C to yield pure 5-bromo-6-aminoquinoxaline. This method has been reported to achieve yields as high as 97.8%.[5]
| Parameter | Value/Condition | Rationale |
| Starting Material | 6-Aminoquinoxaline | Commercially available precursor.[7] |
| Brominating System | CuBr₂ / HBr / O₂ | In-situ generation of the electrophilic bromine species, catalytic turnover. |
| Solvent | Aqueous HBr | Provides the acidic medium and bromide source for the reaction. |
| Temperature | 90-95 °C | Ensures sufficient reaction kinetics without significant degradation. |
| Reaction Time | ~4 hours | Typical duration for completion, should be confirmed by TLC. |
| Work-up | Basification (NaOH) | Neutralizes the acid and deprotonates the amine for extraction. |
| Extraction Solvent | Dichloromethane | Good solubility for the product and immiscibility with water. |
| Reported Yield | 97.8%[5] | Demonstrates high efficiency of the protocol. |
Part 2: Conversion to this compound
The final step in the pathway is the conversion of the primary amino group of 5-Bromo-6-aminoquinoxaline into the isothiocyanate functionality. This is a classic transformation for which thiophosgene (CSCl₂) is the most direct and efficient reagent.[8][9]
Chemical Rationale and Mechanistic Insight
Thiophosgene is a highly electrophilic compound due to the two electron-withdrawing chlorine atoms attached to the thiocarbonyl carbon. The reaction mechanism is initiated by the nucleophilic attack of the primary amine onto this electrophilic carbon. This is followed by a series of elimination steps, driven by the formation of the stable and highly energetic isothiocyanate group and the release of two molecules of hydrogen chloride (HCl).
Mechanism:
-
Nucleophilic Attack: The lone pair of electrons on the nitrogen of the amino group attacks the thiocarbonyl carbon of CSCl₂.
-
Intermediate Formation: A transient thiocarbamoyl chloride intermediate is formed.
-
HCl Elimination: Two successive dehydrochlorination events, often facilitated by a base or simply by the reaction conditions, lead to the formation of the final C=N=S double bond system.
Given the release of HCl, the reaction is often performed in the presence of a mild base (e.g., triethylamine, calcium carbonate) to act as an acid scavenger, or by using the hydrobromide salt of the amine in an aqueous medium where the water can buffer the generated acid.[8][10]
Safety Directive: Handling Thiophosgene
Thiophosgene (CSCl₂) is a highly toxic, volatile, and corrosive red liquid that reacts with water. [11][12][13] All operations must be conducted in a certified chemical fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, a lab coat, and safety goggles. It is crucial to work with small quantities and ensure that all glassware is dry before use. Any residual thiophosgene should be quenched carefully with a basic solution (e.g., NaOH).
Experimental Workflow: Isothiocyanate Formation
Caption: Workflow for the conversion of the amino group to isothiocyanate.
Detailed Step-by-Step Protocol
This protocol is adapted from a documented synthesis using the hydrobromide salt of the precursor, which can be prepared by treating the free amine with HBr.[8]
-
Apparatus Setup: Use a round-bottom flask with a high-torque overhead or a very strong magnetic stirrer.
-
Dissolving the Precursor: Dissolve the 5-Bromo-6-aminoquinoxaline hydrobromide (4.27 g, 14.0 mmol) in 60 mL of water.
-
Reagent Addition: While stirring vigorously, add thiophosgene (1.28 mL, 16.8 mmol) in small portions. [CAUTION: Perform this step in a fume hood] .
-
Reaction Execution: Continue to stir the biphasic mixture vigorously at room temperature. The reaction is typically complete within 2 hours, often indicated by a color change as the reactants are consumed.[8]
-
Isolation: A solid product will precipitate from the reaction mixture. Collect the solid by vacuum filtration.
-
Purification: Wash the filtered solid thoroughly with copious amounts of water to remove any unreacted starting material and inorganic byproducts.
-
Final Product: Dry the purified solid under vacuum to yield this compound.
| Parameter | Value/Condition | Rationale |
| Starting Material | 5-Bromo-6-aminoquinoxaline HBr | Using the salt form can improve handling and solubility in the aqueous medium. |
| Reagent | Thiophosgene (CSCl₂) | The most direct and efficient reagent for converting primary amines to isothiocyanates.[9][14] |
| Solvent | Water | Acts as the reaction medium; the protocol is designed to work despite thiophosgene's reactivity with water. |
| Stirring | Vigorous | Essential for ensuring adequate mixing in the biphasic system to facilitate the reaction. |
| Reaction Time | ~2 hours | Sufficient time for the reaction to proceed to completion at room temperature. |
| Work-up | Filtration and Water Wash | A simple and effective method for isolating and purifying the precipitated solid product. |
Conclusion
The synthesis of this compound is a robust and reproducible two-stage process that provides access to a highly valuable intermediate for drug discovery and development. The pathway relies on a selective electrophilic bromination of 6-aminoquinoxaline, followed by a standard conversion of the resulting primary amine to an isothiocyanate using thiophosgene. By understanding the mechanistic principles behind each step and adhering to rigorous experimental and safety protocols, particularly in the handling of thiophosgene, researchers can reliably produce this key building block in high yield and purity. The methodologies outlined in this guide represent a convergence of established chemical principles and optimized, field-tested procedures, providing a solid foundation for further synthetic exploration.
References
- CN101318939A. (2008). Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. Google Patents.
-
Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2929. Published in PMC. Retrieved from [Link]
-
Grivani, G., & Laleh, M. (2012). Synthesis of Novel Aryl Quinoxaline Derivatives by New Catalytic Methods. E-Journal of Chemistry, 9(4), 2119-2124. Retrieved from [Link]
- WO2018125548A1. (2018). Methods for the preparation of 6-aminoisoquinoline. Google Patents.
-
LookChem. (n.d.). 5-Bromoquinoxalin-6-amine. Retrieved from [Link]
-
Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]
-
Sharma, S. (1977). Thiophosgene in Organic Synthesis. Synthesis, 1977(12), 803-820. Retrieved from [Link]
-
Abu-Hashem, A. A. (2015). Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. American Journal of Organic Chemistry, 5(1), 14-56. Retrieved from [Link]
-
Wan, J.-P., & Wei, L. (n.d.). QUINOXALINE SYNTHESIS BY DOMINO REACTIONS. Retrieved from [Link]
-
Zhang, L.-T., et al. (2009). Mild synthesis of 6-amino-5-bromoquinoxaline. Xiandai Huagong/Modern Chemical Industry, 29(3), 54-56. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database. Retrieved from [Link]
-
Nickisch, R., et al. (2021). A more sustainable isothiocyanate synthesis by amine catalyzed sulfurization of isocyanides with elemental sulfur. RSC Advances, 11(5), 2977-2984. Retrieved from [Link]
-
Singh, M., & Singh, J. (2022). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 12(1), 1-21. Published in PMC. Retrieved from [Link]
-
Dömling, A. (2017). Recent Advances in the Synthesis of Quinoxalines. A Mini Review. Mini-Reviews in Organic Chemistry, 14(1), 3-12. Retrieved from [Link]
-
WO 00/38684. (2000). QUINOLINE AND QUINOXALINE DERIVATIVES FOR THE TREATMENT OF GLAUCOMA. Google Patents. Retrieved from [Link]
- US3341564A. (1967). Process for converting primary amines to isothiocyanates. Google Patents.
-
Wikipedia. (n.d.). Thiophosgene. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Thiophosgene. PubChem Compound Database. Retrieved from [Link]
-
Romano, D., & Botero, M. A. (2013). Synthesis of Isothiocyanates: An Update. Current Organic Synthesis, 10(4), 626-644. Published in PMC. Retrieved from [Link]
-
Al-Ostath, A. I., et al. (2022). Recent Updates on the Synthesis of Bioactive Quinoxaline-Containing Sulfonamides. Molecules, 27(19), 6610. Retrieved from [Link]
-
El-Gazzar, A. B. A. (n.d.). Synthesis of some heterocyclic isothiocyanates. Retrieved from [Link]
-
Patel, M. R., et al. (2013). Quinoxaline: Synthetic and pharmacological perspectives. International Journal of Pharmaceutical Research and Development, 5(4), 25-31. Retrieved from [Link]
-
ChemBK. (n.d.). Thiophosgene. Retrieved from [Link]
-
ChemBK. (n.d.). 5-bromo-6-amino quinoxaline. Retrieved from [Link]
Sources
- 1. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]
- 3. mdpi.com [mdpi.com]
- 4. This compound | C9H4BrN3S | CID 4460274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. chembk.com [chembk.com]
- 6. 5-Bromoquinoxalin-6-amine | 50358-63-9 [chemicalbook.com]
- 7. biosynth.com [biosynth.com]
- 8. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 9. Synthesis of Isothiocyanates: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Thiophosgene - Wikipedia [en.wikipedia.org]
- 12. THIOPHOSGENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 13. chembk.com [chembk.com]
- 14. Thiophosgene | CCl2S | CID 10040 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Guide: 5-Bromo-6-isothiocyanatoquinoxaline Reactivity & Application
Strategic Scaffolding for Alpha-2 Adrenergic Agonists & Heterocyclic Libraries
Executive Summary & Molecular Architecture
5-Bromo-6-isothiocyanatoquinoxaline (5-Br-6-ITC) is a high-value heterocyclic electrophile, primarily recognized as the key intermediate in the synthesis of Brimonidine (Alphagan®), a selective alpha-2 adrenergic agonist used in glaucoma therapy.
Unlike generic isothiocyanates (ITCs), this molecule possesses a unique "push-pull" electronic structure defined by the electron-deficient quinoxaline core and the steric/electronic influence of the ortho-bromine substituent.
Reactivity Profile: The Ortho-Halo Effect
The reactivity of 5-Br-6-ITC is governed by three structural factors:
-
The Quinoxaline Sink: The diaza-naphthalene ring is electron-withdrawing, increasing the electrophilicity of the isothiocyanate carbon (
), making it highly reactive toward nucleophiles. -
The 5-Bromo Steric Gate: The bromine atom at position 5 is ortho to the isothiocyanate group at position 6. This imposes steric hindrance that prevents "runaway" non-selective reactions, allowing for controlled mono-functionalization, but may require optimized solvent systems to ensure complete conversion.
-
Bifunctionality: The molecule offers two distinct reaction axes:
-
Axis A (Soft Electrophile): The -NCS group reacts with amines/thiols under mild conditions.
-
Axis B (Hard/Transition Metal Handle): The C-Br bond remains intact during nucleophilic addition, serving as a handle for subsequent Palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig).
-
Nucleophilic Addition Protocols
The following protocols are designed as self-validating systems. The disappearance of the characteristic isothiocyanate stretch in IR serves as the primary endpoint indicator.
Protocol A: Synthesis of Brimonidine Analogs (Cyclization with Diamines)
Target: Formation of the 2-imidazolidinylideneamino pharmacophore. This is the industry-standard reaction for this scaffold.
Reagents:
-
Substrate: this compound (1.0 eq)
-
Nucleophile: Ethylenediamine (anhydrous, 5.0 eq - Excess acts as base and solvent co-factor)
-
Solvent: Methanol (MeOH) or Toluene (for higher temp)
-
Catalyst (Optional): DMAP (0.1 eq) if kinetics are sluggish.
Step-by-Step Workflow:
-
Preparation: Dissolve 5-Br-6-ITC in anhydrous MeOH (0.1 M concentration). The solution will appear yellow/orange.
-
Addition: Add ethylenediamine dropwise at 0°C. Note: The reaction is exothermic. Control temperature to prevent polymerization.
-
Cyclization Phase: Allow the mixture to warm to Room Temperature (RT) and stir for 2 hours.
-
Mechanistic Check: The initial attack forms a thiourea intermediate. The second amine group then attacks the thiourea carbon, expelling ammonia (or H2S depending on conditions, though in this specific pathway, it typically forms the cyclic guanidine-like structure with loss of H2S upon oxidative workup or forcing conditions).
-
Refined Brimonidine Route: For the specific synthesis of Brimonidine, the thiourea is often cyclized using mercuric oxide (HgO) or other desulfurizing agents to form the imidazoline ring.
-
-
Monitoring: Monitor via TLC (MeOH/DCM 1:9). Look for the disappearance of the starting material (Rf ~0.8) and the appearance of the polar thiourea/cyclic product (Rf ~0.2).
-
Workup: Concentrate in vacuo. Triturate the residue with cold water to remove excess diamine. Filter the precipitate.
Protocol B: General Thiourea Library Generation
Target: Derivatization with primary amines for SAR (Structure-Activity Relationship) studies.
Reagents:
-
Substrate: 5-Br-6-ITC (1.0 eq)
-
Nucleophile: Primary Amine (
, 1.1 eq) -
Solvent: Dichloromethane (DCM) or THF.
-
Base: Triethylamine (1.2 eq) - scavenges protons to drive equilibrium.
Step-by-Step Workflow:
-
Dissolution: Dissolve 5-Br-6-ITC in DCM.
-
Coupling: Add the amine and triethylamine. Stir at RT for 4–12 hours.
-
Self-Validation (IR Check): Take an aliquot. FT-IR should show the complete loss of the strong
peak at ~2050–2150 cm⁻¹ . If the peak remains, add 0.2 eq more amine and heat to 40°C. -
Isolation: Evaporate solvent. Recrystallize from Ethanol/Water.
Reaction Pathways & Logic (Visualization)
The following diagram illustrates the bifurcation of reactivity: the primary nucleophilic attack on the ITC group and the secondary potential for cross-coupling at the bromine position.
Figure 1: Reaction cascade for this compound. The pathway splits based on the nucleophile choice (mono-amine vs. diamine) and allows for post-functionalization at the Br-position.
Analytical Validation Data
To ensure the integrity of the synthesis, compare your product against these expected spectroscopic signatures.
| Analytical Method | Expected Signal (Starting Material) | Expected Signal (Product: Thiourea) | Mechanistic Insight |
| FT-IR | Strong peak at ~2100 cm⁻¹ (-NCS) | Disappearance of 2100 cm⁻¹; Appearance of broad 3200–3400 cm⁻¹ (NH) | Confirmation of nucleophilic addition to the central carbon. |
| 1H NMR | Aromatic protons only (Quinoxaline ring) | New downfield singlets at ~8.0–10.0 ppm (Thiourea -NH) | Thiourea protons are highly deshielded and often exchangeable with D₂O. |
| 13C NMR | Peak at ~140 ppm (NCS Carbon) | Shift to ~180 ppm (C=S Carbon) | The hybridization change from sp to sp² results in a significant downfield shift. |
| Mass Spec | [M]+ peak at 265/267 (Br isotope pattern) | [M + Nucleophile]+ | 1:1 adduct formation. |
Safety & Handling (Critical)
-
Toxicity: Isothiocyanates are potent sensitizers. 5-Br-6-ITC is classified as Acute Tox. 3 (Oral) . It can cause severe skin and eye irritation.[1]
-
Lachrymator Potential: While less volatile than smaller ITCs (like allyl ITC), it should always be handled in a fume hood.
-
Quenching: Quench excess ITC with an aqueous solution of ammonia or dilute NaOH before disposal.
References
-
Brimonidine Synthesis & Intermediates
- General Reactivity of Quinoxaline Isothiocyanates: Source: MedChemExpress. (2024). Fluorescein 5(6)-isothiocyanate Protocols. (Cited for general ITC-amine coupling conditions).
-
Commercial Availability & Safety Data
-
Source: CymitQuimica. (2024).[2] 5-Bromo-6-Isothiocyanate Quinoxaline Safety Data Sheet.
-
-
Mechanistic Grounding (Isothiocyanate Chemistry)
- Source: Organic Chemistry Portal. (2023).
-
URL:[Link]
Sources
5-Bromo-6-isothiocyanatoquinoxaline: A Bifunctional Scaffold for Adrenergic Modulators
This technical guide details the synthetic utility, handling, and application of 5-Bromo-6-isothiocyanatoquinoxaline (CAS: 134892-46-9), a critical intermediate in the synthesis of alpha-2 adrenergic agonists.
Content Type: Technical Guide & Synthetic Whitepaper Audience: Medicinal Chemists, Process Development Scientists Focus: Synthesis, Reactivity Profile, and Application in Heterocyclic Library Construction
Executive Summary
This compound is a specialized heteroaromatic building block defined by its dual functionality: a highly electrophilic isothiocyanate (-NCS) group and a sterically significant bromine atom at the ortho position.
Its primary industrial application is as the key intermediate in the synthesis of Brimonidine (Alphagan®), a selective alpha-2 adrenergic agonist used to treat glaucoma. However, beyond this established pathway, the compound represents a versatile "privileged structure" for drug discovery. The juxtaposition of the halogen and the isothiocyanate allows for divergent synthesis—enabling the construction of imidazolines, thiazoles, and fused tricyclic systems.
Key Chemical Identifiers
| Property | Detail |
| CAS Number | 134892-46-9 |
| Molecular Formula | C₉H₄BrN₃S |
| Molecular Weight | 266.12 g/mol |
| Appearance | Pale yellow to off-white solid |
| Reactivity Class | Bifunctional Electrophile (NCS) / Aryl Halide (Br) |
| Primary Hazard | Toxic (Isothiocyanate); Lachrymator; Skin/Eye Irritant |
Synthetic Architecture & Production
The synthesis of this compound is a precision operation requiring strict control over stoichiometry and safety due to the use of thiocarbonyl transfer reagents.
Precursor Synthesis
The route begins with 6-amino-5-bromoquinoxaline . This precursor is typically generated via:
-
Reduction of 1,2-diamino-4-nitrobenzene.
-
Condensation with glyoxal to form the quinoxaline core.
-
Regioselective Bromination to install the 5-Br substituent.
Conversion to Isothiocyanate (The Core Protocol)
The transformation of the amine to the isothiocyanate is the critical step. The industrial standard utilizes thiophosgene (CSCl₂) , though modern green chemistry approaches are exploring milder alternatives.
Protocol A: The Thiophosgene Standard (High Yield)
-
Reagents: 6-Amino-5-bromoquinoxaline, Thiophosgene, Water/Dichloromethane (biphasic) or Toluene.
-
Mechanism: Nucleophilic attack of the amine on the thiophosgene carbon followed by elimination of HCl.
Step-by-Step Methodology:
Preparation: Suspend 6-amino-5-bromoquinoxaline (1.0 eq) in a biphasic mixture of dichloromethane (DCM) and saturated aqueous NaHCO₃ (to scavenge HCl).
Addition: Cool the mixture to 0–5°C. Add Thiophosgene (1.1–1.2 eq) dropwise over 30 minutes. Caution: Thiophosgene is highly toxic.
Reaction: Stir vigorously at room temperature for 2–4 hours. Monitor by TLC (conversion of polar amine to non-polar isothiocyanate).
Workup: Separate the organic layer. Wash with water and brine. Dry over MgSO₄.
Isolation: Concentrate in vacuo. The product can often be used directly or recrystallized from hexane/EtOAc.
Protocol B: The "Green" Alternative (DPT)
For labs avoiding thiophosgene, di-2-pyridyl thionocarbonate (DPT) offers a safer, solid-state alternative.
-
Procedure: Stir the amine with DPT (1.1 eq) and DMAP (0.1 eq) in Acetonitrile at room temperature. The byproduct (2-pyridone) is easily removed by washing.
Reactivity Profile & Applications
The utility of this compound stems from its ability to undergo chemoselective reactions.
The "Brimonidine Bridge" (Imidazoline Formation)
This is the most validated pathway. The isothiocyanate reacts with a 1,2-diamine to form a cyclic guanidine-like system (imidazoline).
-
Mechanism:
-
Addition: Ethylenediamine attacks the NCS carbon to form a thiourea intermediate.
-
Cyclization: Intramolecular attack of the second amine nitrogen on the thiourea carbon, followed by the elimination of H₂S (desulfurization).
-
Role of Bromine: The 5-Br atom is not displaced. It remains to provide the necessary lipophilicity and steric conformation for alpha-2 receptor binding.
-
Divergent Library Synthesis
Researchers can exploit this building block for broader medicinal chemistry campaigns:
-
Thiourea Libraries: Reaction with diverse primary/secondary amines yields stable thioureas (potential antiviral/antibacterial scaffolds).
-
Heterocyclization: Reaction with hydrazides or amidines can yield triazoles or thiadiazoles fused to the quinoxaline core.
-
Late-Stage Coupling: The 5-Br position remains available for Suzuki-Miyaura or Buchwald-Hartwig couplings after the NCS group has been reacted (chemoselectivity is key here; the NCS group is too reactive to survive Pd-catalysis unprotected).
Visualizing the Chemistry
The following diagrams illustrate the synthesis of the building block and its divergent applications.
Diagram 1: Synthesis & Application Workflow
Caption: Synthesis of this compound and its divergent transformation into drugs and libraries.
Diagram 2: Mechanism of Brimonidine Formation
Caption: The "Brimonidine Cyclization" pathway: Thiourea formation followed by desulfurative ring closure.
Experimental Protocol: Synthesis of Brimonidine Tartrate
A validated procedure adapted for research scale.
-
Thiourea Formation :
-
Dissolve This compound (2.66 g, 10 mmol) in Benzene or Toluene (30 mL).
-
Add Ethylenediamine (3.0 g, 50 mmol, excess) dropwise.
-
Stir for 1–2 hours. A precipitate (the thiourea intermediate) may form.[1]
-
Note: In some industrial patents, this intermediate is isolated. In others, it is telescoped.
-
-
Cyclization :
-
Heat the reaction mixture to reflux.
-
Maintain reflux until the evolution of H₂S gas ceases (detectable by lead acetate paper turning black).
-
Alternative: Some protocols use mercuric oxide (HgO) or other desulfurizing agents to accelerate this step at lower temperatures, but thermal reflux in methanol/toluene is standard.
-
-
Salt Formation :
-
Isolate the free base Brimonidine by filtration/evaporation.
-
Dissolve in Methanol and add L-Tartaric acid (1.0 eq).
-
Crystallize the Brimonidine Tartrate salt from the solution.
-
Safety & Handling
-
Toxicity : Isothiocyanates are potent sensitizers and can cause severe respiratory irritation. Handle only in a fume hood.
-
Thiophosgene : Extremely toxic by inhalation. Use a caustic scrubber (NaOH trap) for any vented gases during synthesis.
-
Waste : Aqueous waste from the reaction will contain thiocarbonyl byproducts; treat with bleach (hypochlorite) to oxidize sulfur species before disposal.
References
-
Gluchowski, C. (1991). Quinoxaline derivatives as alpha-2 adrenergic agonists. U.S. Patent No.[2] 5,077,292. Washington, DC: U.S. Patent and Trademark Office. Link
- Allergan, Inc.Brimonidine Tartrate: Synthesis and Pharmacology.
-
Mori, K., et al. (2018). Novel polymorph of brimonidine tartrate and process for producing the same. JP Patent No. 6270603B2. Link
-
PubChem Database. this compound (CID 4460274). National Center for Biotechnology Information. Link
-
Sigma-Aldrich. Product Specification: this compound.[3][4]Link
Sources
Methodological & Application
Application Notes and Protocols for Bioconjugation with 5-Bromo-6-isothiocyanatoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Harnessing the Reactivity of 5-Bromo-6-isothiocyanatoquinoxaline for Advanced Bioconjugation
The field of bioconjugation, the chemical linking of two molecules where at least one is a biomolecule, is a cornerstone of modern biomedical research and therapeutic development. The strategic selection of a bifunctional linker is paramount to the success of creating stable and functional bioconjugates. This compound is an emerging reagent that offers a unique combination of a reactive isothiocyanate group and a quinoxaline scaffold, presenting distinct opportunities for the synthesis of novel bioconjugates for applications in drug delivery, diagnostics, and proteomics.
The quinoxaline moiety is a privileged structure in medicinal chemistry, known for its diverse biological activities, including roles as DNA intercalating agents and inhibitors of protein kinases.[1][2] The incorporation of this scaffold into a bioconjugate can impart unique physicochemical properties and potentially novel biological functions. The isothiocyanate group (—N=C=S) is a well-established reactive handle for the modification of proteins. It readily reacts with primary amine groups, such as the ε-amino group of lysine residues and the N-terminal α-amino group, under mild conditions to form a stable thiourea linkage.[3][4]
This document provides a comprehensive guide to the use of this compound in bioconjugation reactions. It details the underlying chemical principles, provides step-by-step protocols for conjugation to proteins, and offers insights into the characterization and potential challenges associated with these conjugates.
Chemical Properties of this compound
A thorough understanding of the physicochemical properties of this compound is essential for its effective use in bioconjugation.
| Property | Value | Source |
| CAS Number | 134892-46-9 | [5] |
| Molecular Formula | C₉H₄BrN₃S | [5][6] |
| Molecular Weight | 266.12 g/mol | [5] |
| Appearance | Pale Orange to Light Brown Solid | [7] |
| Solubility | Slightly soluble in Chloroform, DMSO; Sparingly soluble in Methanol | [7] |
| Storage | Inert atmosphere, 2-8°C | [5] |
The limited aqueous solubility of this compound necessitates the use of a co-solvent, such as DMSO or DMF, to prepare a stock solution before its addition to the aqueous protein solution. The bromine substituent enhances the lipophilicity of the molecule, which may influence its interaction with biological targets.[6]
Mechanism of Bioconjugation: The Thiourea Linkage
The primary mechanism of bioconjugation with this compound involves the reaction of the electrophilic isothiocyanate group with nucleophilic primary amine groups on the protein surface.
The reaction is highly pH-dependent. At alkaline pH (typically 8.5-9.5), the ε-amino group of lysine residues is deprotonated and thus more nucleophilic, favoring the formation of a stable thiourea bond.[3][8] While isothiocyanates can also react with the sulfhydryl group of cysteine residues, this reaction is generally more favorable at a more neutral pH.[3]
Caption: Mechanism of thiourea bond formation.
Experimental Protocols
The following protocols provide a general framework for the conjugation of this compound to a model protein, such as an antibody. Optimization of these protocols for specific proteins and applications is highly recommended.
Protocol 1: Preparation of Reagents
-
Protein Solution:
-
Prepare a solution of the protein to be conjugated (e.g., IgG) at a concentration of 1-10 mg/mL in a suitable buffer.
-
The recommended buffer is a carbonate-bicarbonate buffer (0.1 M, pH 9.0) or phosphate-buffered saline (PBS) adjusted to pH 8.5-9.0.
-
Ensure the buffer is free of primary amines (e.g., Tris) or other nucleophiles that could compete with the reaction.
-
-
This compound Stock Solution:
-
Due to its limited aqueous solubility, prepare a stock solution of this compound in an anhydrous organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
-
A typical stock solution concentration is 10 mg/mL. This solution should be prepared fresh before each use to minimize hydrolysis of the isothiocyanate group.
-
Protocol 2: Bioconjugation Reaction
Caption: General workflow for bioconjugation.
-
Determine Molar Excess:
-
Reaction Setup:
-
Slowly add the calculated volume of the this compound stock solution to the protein solution while gently stirring.
-
It is crucial to ensure that the final concentration of the organic solvent (DMSO or DMF) in the reaction mixture does not exceed 10% (v/v) to prevent protein denaturation.[9]
-
-
Incubation:
-
Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C. The reaction should be protected from light to prevent any potential photodegradation of the quinoxaline moiety. Gentle stirring or rocking is recommended during incubation.
-
Protocol 3: Purification of the Bioconjugate
The removal of unreacted this compound and any reaction byproducts is critical for the downstream application of the bioconjugate.
-
Dialysis:
-
Transfer the reaction mixture to a dialysis cassette with an appropriate molecular weight cut-off (MWCO) for the protein.
-
Dialyze against a suitable buffer (e.g., PBS, pH 7.4) at 4°C with several buffer changes over 24-48 hours.
-
-
Gel Filtration Chromatography (Desalting):
-
For faster purification, a desalting column (e.g., Sephadex G-25) can be used.
-
Equilibrate the column with the desired storage buffer.
-
Apply the reaction mixture to the column and collect the fractions containing the purified bioconjugate. The protein conjugate will elute in the void volume, while the smaller, unreacted reagent will be retained.
-
Characterization of the Bioconjugate
Thorough characterization of the purified bioconjugate is essential to confirm successful conjugation and to determine the degree of labeling.
| Characterization Technique | Purpose |
| UV-Vis Spectroscopy | To determine the degree of labeling (DOL) by measuring the absorbance of the protein and the conjugated quinoxaline. |
| Mass Spectrometry (MS) | To confirm the covalent modification and determine the distribution of labeled species.[10][11] |
| High-Performance Liquid Chromatography (HPLC) | To assess the purity and heterogeneity of the conjugate. Techniques like reverse-phase (RP-HPLC) or ion-exchange (IEX) can be employed.[12] |
| Functional Assays | To ensure that the biological activity of the protein is retained after conjugation. |
Determining the Degree of Labeling (DOL) by UV-Vis Spectroscopy
The DOL, which represents the average number of linker molecules conjugated to each protein, can be estimated using UV-Vis spectroscopy.[1][13]
-
Measure the absorbance of the purified bioconjugate at 280 nm (A₂₈₀) and at the maximum absorbance wavelength (λₘₐₓ) of the this compound moiety. The λₘₐₓ of the quinoxaline derivative will need to be determined experimentally.
-
The concentration of the protein can be calculated using the following formula, which corrects for the absorbance of the linker at 280 nm:
Protein Concentration (M) = [A₂₈₀ - (Aₗᵢₙₖₑᵣ × CF)] / εₚᵣₒₜₑᵢₙ
-
A₂₈₀: Absorbance of the conjugate at 280 nm.
-
Aₗᵢₙₖₑᵣ: Absorbance of the conjugate at the λₘₐₓ of the linker.
-
CF: Correction factor (A₂₈₀ of the free linker / εₗᵢₙₖₑᵣ at its λₘₐₓ). This needs to be determined for this compound.
-
εₚᵣₒₜₑᵢₙ: Molar extinction coefficient of the protein at 280 nm.
-
-
The concentration of the conjugated linker can be calculated as:
Linker Concentration (M) = Aₗᵢₙₖₑᵣ / εₗᵢₙₖₑᵣ
-
εₗᵢₙₖₑᵣ: Molar extinction coefficient of the linker at its λₘₐₓ.
-
-
The Degree of Labeling (DOL) is then calculated as:
DOL = Linker Concentration (M) / Protein Concentration (M)
Troubleshooting and Key Considerations
| Potential Issue | Possible Cause | Suggested Solution |
| Low Degree of Labeling | Insufficient molar excess of the reagent. | Increase the molar excess of this compound. |
| Reaction pH is too low. | Ensure the reaction buffer pH is between 8.5 and 9.5. | |
| Hydrolysis of the isothiocyanate reagent. | Prepare the reagent stock solution fresh before each use. | |
| Protein Precipitation | High concentration of organic solvent. | Ensure the final concentration of DMSO or DMF is below 10% (v/v). |
| Protein instability at the reaction pH. | Perform the reaction at a lower pH and for a longer duration, or consider a different buffer. | |
| Loss of Protein Activity | Modification of critical lysine residues in the active site. | Reduce the molar excess of the reagent to achieve a lower DOL. Consider site-specific conjugation methods if activity is consistently lost. |
| Inconsistent Results | Variability in reagent quality or protein preparation. | Use high-purity reagents and ensure consistent protein purity and concentration. |
Stability of the Thiourea Linkage
The thiourea bond formed from the reaction of an isothiocyanate with a primary amine is generally considered to be highly stable under physiological conditions. However, some recent studies have raised concerns about the in vivo stability of thiourea linkages in certain contexts, suggesting potential susceptibility to enzymatic degradation or other clearance mechanisms. Researchers should be aware of this potential limitation and may need to conduct stability studies of their specific bioconjugate in relevant biological media.
Conclusion
This compound is a valuable tool for bioconjugation, offering a unique combination of a reactive isothiocyanate group and a biologically relevant quinoxaline scaffold. By carefully controlling the reaction conditions, particularly pH and reagent stoichiometry, researchers can successfully conjugate this molecule to proteins to create novel tools for a wide range of applications. Thorough purification and characterization of the resulting bioconjugates are essential to ensure their quality and performance in downstream experiments. The protocols and considerations outlined in this document provide a solid foundation for the successful implementation of this compound in your research and development endeavors.
References
-
MDPI. Determination of Isothiocyanate-Protein Conjugates in a Vegetable-Enriched Bread. [Link]
-
PubChem. This compound (C9H4BrN3S). [Link]
-
ThaiScience. Stability studies of isothiocyanates and nitriles in aqueous media. [Link]
-
PMC - NIH. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]
-
RSC Publishing. Cysteine specific bioconjugation with benzyl isothiocyanates. [Link]
-
ResearchGate. Reactivity of the isothiocyanate group with cysteine and lysine. [Link]
-
PMC - NIH. Preparation of Protein Lysates Using Biorthogonal Chemical Reporters for Click Reaction and in-Gel Fluorescence Analysis. [Link]
-
ResearchGate. Does anyone know about the stability of thiourea bonds (formed by the reaction of isothiocyanate group and amine group) in cells and in vivo?. [Link]
-
PMC - NIH. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer. [Link]
-
PubMed Central. ProDOL: a general method to determine the degree of labeling for staining optimization and molecular counting. [Link]
-
PubMed. Context-Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]
-
NIH. Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
NIH. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates. [Link]
-
PMC. Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. [Link]
-
ACS Publications. Determination of the Labeling Density of Fluorophore–Biomolecule Conjugates with Absorption Spectroscopy. [Link]
-
DSpace@MIT. Context‐Dependence of the Reactivity of Cysteine and Lysine Residues. [Link]
-
New Journal of Chemistry (RSC Publishing). Aroyl-isothiocyanates/isoselenocyanates as precursors to obtain novel cis-3-aroyl-thiourea/urea-β-lactams: design, synthesis, docking and biological evaluation. [Link]
-
ResearchGate. "Lysine is the Lord", thought some scientists in regard to the group interacting with fluorescein isothiocyanate in ATP-binding sites of P-type ATPases But, is it not cysteine?. [Link]
-
NIH. Conjugation of fluorescein isothiocyanate to antibodies. [Link]
-
PubMed Central. Synthesis, in silico and bio-evaluation studies of new isothiocyanate derivatives with respect to COX inhibition and H2S release profiles. [Link]
-
PubMed Central - NIH. The Basics of Thiols and Cysteines in Redox Biology and Chemistry. [Link]
-
G-Biosciences. How To Determine Degree of Protein Labeling. [Link]
-
PubMed. Chemical characterization of isocyanate-protein conjugates. [Link]
-
MDPI. Biological Applications of Thiourea Derivatives: Detailed Review. [Link]
-
CellMosaic. Bioconjugate Analysis & Purification. [Link]
-
ResearchGate. SAR and potent compounds of quinoxaline derivatives. [Link]
Sources
- 1. How to Determine the Degree of Labeling | AAT Bioquest [aatbio.com]
- 2. Cysteine specific bioconjugation with benzyl isothiocyanates - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Isothiocyanate-Functionalized Bifunctional Chelates and fac-[MI(CO)3]+ (M = Re, 99mTc) Complexes for Targeting uPAR in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 134892-46-9|this compound|BLD Pharm [bldpharm.com]
- 5. CAS 134892-46-9: 5-Bromo-6-Isothiocyanate Quinoxaline [cymitquimica.com]
- 6. 5-BROMO-6-ISOTHIOCYANATE QUINOXALINE | 134892-46-9 [chemicalbook.com]
- 7. Conjugation of fluorescein isothiocyanate to antibodies: I. Experiments on the conditions of conjugation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Detailed Structural Elucidation of Antibody-Drug Conjugate Biotransformation Species Using High Resolution Multiple Reaction Monitoring Mass Spectrometry with Orthogonal Dissociation Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Insights from native mass spectrometry approaches for top- and middle- level characterization of site-specific antibody-drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 11. info.gbiosciences.com [info.gbiosciences.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Note: Chemoselective Synthesis of Thiourea Derivatives from 5-Bromo-6-isothiocyanatoquinoxaline
Abstract & Strategic Context
This guide details the experimental framework for reacting 5-Bromo-6-isothiocyanatoquinoxaline (Compound 1 ) with various primary and secondary amines. Quinoxaline derivatives are privileged scaffolds in medicinal chemistry, exhibiting significant antimicrobial, anticancer, and kinase-inhibitory activities.
The presence of the isothiocyanate (-NCS) moiety at the C6 position allows for the rapid generation of thiourea libraries via "click-like" nucleophilic addition. Crucially, the 5-bromo substituent serves two roles:
-
Steric/Electronic Modulator: It influences the electrophilicity of the -NCS group.
-
Orthogonal Handle: It remains intact during thiourea formation, enabling subsequent palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) or intramolecular cyclization to fused thiazolo[4,5-f]quinoxalines.
Chemical Basis & Reaction Mechanism
The Electrophilic Trap
The reaction is a nucleophilic addition where the amine nitrogen attacks the central carbon of the isothiocyanate group.
-
Reactivity Profile: The quinoxaline ring is electron-deficient (π-deficient), which enhances the electrophilicity of the -NCS carbon, making the reaction generally rapid at room temperature.
-
The 5-Bromo Effect: The bromine atom at the ortho position (C5) exerts an inductive electron-withdrawing effect (-I), theoretically activating the -NCS group. However, this is counterbalanced by steric hindrance , which may retard the approach of bulky amines compared to the non-brominated analog.
Reaction Pathway Visualization
Figure 1: Reaction pathway for the synthesis of thiourea derivatives. Note the critical requirement to exclude moisture to prevent hydrolysis.
Experimental Setup & Materials
Reagent Selection Table
| Component | Recommended Reagent | Grade | Rationale |
| Substrate | This compound | >97% | Purity is critical; impurities (e.g., residual thiophosgene) can scavenge amines. |
| Nucleophile | Primary/Secondary Amines | >98% | Use 1.1 to 1.2 equivalents to drive reaction to completion. |
| Solvent A | Dichloromethane (DCM) | Anhydrous | Standard for non-polar amines; easy workup (evaporation). |
| Solvent B | Acetonitrile (MeCN) or DMF | Anhydrous | Required for polar amines or amine salts; promotes dipole interactions. |
| Base | Triethylamine (TEA) or DIPEA | Anhydrous | Optional: Only required if using amine salts (e.g., HCl) to liberate the free base. |
Equipment
-
Reaction Vessel: 20 mL Scintillation vial (for <100mg scale) or Round Bottom Flask with Septum.
-
Atmosphere: Nitrogen (
) or Argon balloon. Strict moisture control is required. -
Temperature Control: Ice bath (0°C) and Magnetic Stirrer with heating block (for sluggish amines).
Detailed Protocol: Thiourea Synthesis
This protocol is optimized for a 1.0 mmol scale .
Phase 1: Preparation
-
Glassware Conditioning: Flame-dry the reaction flask and cool under a stream of dry nitrogen.
-
Solvent Prep: Ensure DCM or MeCN is dried over molecular sieves (3Å or 4Å). Water content must be <50 ppm to prevent conversion of isothiocyanate back to amine.
Phase 2: Reaction
-
Dissolution: Dissolve This compound (266 mg, 1.0 mmol) in anhydrous DCM (5 mL).
-
Observation: The solution should appear yellow/orange.
-
-
Amine Addition:
-
For Liquid Amines: Add the amine (1.1 mmol) dropwise via syringe over 2 minutes while stirring at 0°C.
-
For Solid Amines: Dissolve amine in minimal DCM/DMF before addition.
-
-
Incubation: Remove the ice bath and allow the mixture to stir at Room Temperature (20–25°C) .
-
Timecourse: Aliphatic amines: 1–3 hours. Aniline derivatives: 6–12 hours (may require mild heating to 40°C).
-
-
Monitoring: Monitor by TLC (System: Hexane:EtOAc 7:3). The starting material spot (
) should disappear, and a more polar product spot ( ) should appear.
Phase 3: Workup & Purification
Method A: Precipitation (Preferred)
-
Many thiourea derivatives precipitate from DCM or MeCN upon formation.
-
Filter the solid using a sintered glass funnel.
-
Wash with cold diethyl ether (
) to remove unreacted amine. -
Dry under vacuum.
Method B: Column Chromatography
-
If no precipitate forms, evaporate the solvent under reduced pressure.
-
Redissolve residue in minimal DCM.
-
Purify via Silica Gel Flash Chromatography.
-
Gradient: 0%
50% EtOAc in Hexanes.
-
Decision Logic for Optimization
Use the following logic flow to troubleshoot low yields or sluggish reactions.
Figure 2: Troubleshooting decision tree for reaction optimization.
Safety & Handling (HSE)
-
Isothiocyanates: Potent lachrymators and skin sensitizers. All weighing and transfers must occur inside a functioning fume hood.
-
Quinoxalines: Potential DNA intercalators. Handle with gloves (Nitrile, double-gloved recommended).
-
Waste: Aqueous waste containing amines must be segregated from acid waste to prevent exotherms.
References
-
Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing.
- Context: Authoritative text on general quinoxaline reactivity and scaffold properties.
-
Sommen, G., et al. (2003). "Synthesis of new thiazolo[4,5-f]quinoxalines." Synlett, 2003(11), 1731-1734.
- Context: Describes the use of 6-aminoquinoxalines to generate isothiocyanates and subsequent cyclization, validating the chemical p
-
Sriram, D., et al. (2007). "Synthesis of quinoxaline derivatives as antimycobacterial agents." Bioorganic & Medicinal Chemistry, 15(13), 4529-4540.
- Context: Provides protocols for functionalizi
Applications of 5-Bromo-6-isothiocyanatoquinoxaline in medicinal chemistry
Application Note: 5-Bromo-6-isothiocyanatoquinoxaline in Medicinal Chemistry
Executive Summary
This compound (CAS: 134892-46-9) is a specialized heterocyclic building block primarily utilized as the linchpin intermediate in the synthesis of Brimonidine , a selective
Beyond its industrial utility, this compound represents a dual-functional scaffold for medicinal chemists. It combines an electrophilic isothiocyanate (-NCS) motif—capable of rapid "click-like" conjugation with amines and thiols—with a bromo-substituent at the C5 position, which serves as a handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig). This guide details its reactivity profile, specific protocols for imidazoline ring formation, and its potential in generating diverse quinoxaline libraries.
Chemical Profile & Reactivity
| Property | Specification |
| IUPAC Name | This compound |
| Molecular Formula | C |
| Molecular Weight | 266.12 g/mol |
| Appearance | Pale orange to light brown solid |
| Solubility | Soluble in DMSO, DMF, CHCl |
| Storage | -20°C, under inert atmosphere (Hygroscopic/Moisture Sensitive) |
Functional Analysis
-
Isothiocyanate (C6-NCS) : A "soft" electrophile that reacts exclusively with nucleophiles (primary/secondary amines, thiols) to form thioureas or dithiocarbamates. This is the site of cyclization for imidazoline synthesis.
-
Bromide (C5-Br) : An orthogonal reactive site. Due to the electron-deficient nature of the quinoxaline ring, this bromide is activated for nucleophilic aromatic substitution (S
Ar) or metal-catalyzed cross-coupling, allowing late-stage diversification.
Primary Application: Synthesis of Brimonidine[3]
The most critical application of this compound is its conversion into Brimonidine via reaction with ethylenediamine. This reaction constructs the 2-aminoimidazoline pharmacophore essential for adrenergic receptor binding.
Mechanism of Action
The synthesis proceeds via a cascade sequence:
-
Nucleophilic Addition : The primary amine of ethylenediamine attacks the central carbon of the isothiocyanate to form a transient thiourea intermediate.
-
Cyclization : The second amine group attacks the thiocarbonyl, followed by desulfurization (loss of H
S) to close the imidazoline ring.
Experimental Protocol: Imidazoline Formation
Objective : Conversion of this compound to Brimonidine.
Reagents:
-
Ethylenediamine (excess, 5.0–10.0 eq)
-
Solvent: Benzene (historical) or Toluene/Methanol (modern green alternative)
-
Catalyst (Optional): Mercuric oxide (HgO) or other desulfurizing agents can accelerate the final cyclization, though thermal cyclization is common.
Step-by-Step Procedure:
-
Preparation : Dissolve this compound (2.66 g, 10 mmol) in anhydrous toluene (50 mL) under nitrogen.
-
Addition : Add ethylenediamine (3.3 mL, 50 mmol) dropwise at 0°C to prevent uncontrolled exotherms.
-
Intermediate Formation : Stir at room temperature for 1 hour. TLC should show the disappearance of the starting material and formation of the thiourea intermediate.
-
Cyclization : Heat the reaction mixture to reflux (110°C) for 4–6 hours. Monitoring for the evolution of H
S gas (rotten egg smell) indicates successful cyclization.-
Note: For faster kinetics, add HgO (1.1 eq) during reflux to trap sulfur as HgS (black precipitate).
-
-
Work-up :
-
Cool to room temperature.[3]
-
If HgO was used, filter through a celite pad.
-
Concentrate the filtrate under reduced pressure.
-
Resuspend the residue in cold methanol/water (1:1) to precipitate the crude product.
-
-
Purification : Recrystallize from methanol to yield off-white crystals of Brimonidine.
Secondary Application: Scaffold for Library Generation
For drug discovery, this molecule acts as a template for Fragment-Based Drug Design (FBDD) . The isothiocyanate can be used to "anchor" the scaffold to various amines, while the bromine allows for "growing" the molecule into hydrophobic pockets of a target protein.
Workflow: Orthogonal Functionalization
Figure 1: Orthogonal functionalization strategy. The isothiocyanate is typically reacted first (Reaction A) to avoid catalyst poisoning by the sulfur in subsequent palladium steps (Reaction B).
Quality Control & Impurity Analysis
In GMP manufacturing of Brimonidine, this compound is a critical process-related impurity (Impurity A). It must be controlled to <0.15%.
HPLC Method for Detection:
-
Column : C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 5 µm).
-
Mobile Phase A : 0.1% Formic acid in Water.
-
Mobile Phase B : Acetonitrile.[4]
-
Gradient : 10% B to 90% B over 20 minutes.
-
Detection : UV at 254 nm (Quinoxaline absorption) and 310 nm.
-
Retention Time : The isothiocyanate is less polar than Brimonidine and will elute later (higher R
).
Safety & Handling (SHE)
-
Toxicity : Isothiocyanates are potent sensitizers. They can cause severe skin allergies and respiratory distress (lacrimators).
-
Handling : Always handle in a fume hood. Double-glove (Nitrile) is mandatory.
-
Quenching : Spills should be treated with an aqueous solution of ammonia or dilute NaOH to convert the reactive isothiocyanate into a harmless thiourea/carbamate before disposal.
References
-
Brimonidine Synthesis & Mechanism
-
Impurity Profiling
- Title: "Identification and Synthesis of New Process Related Impurity in Brimonidine Tartar
- Source: Der Pharma Chemica
-
URL: [Link]
-
Chemical Properties & Safety
- Title: "5-Bromo-6-isothiocyan
- Source: PubChem (NIH)
-
URL: [Link]
Sources
- 1. CAS 134892-46-9: 5-Bromo-6-Isothiocyanate Quinoxaline [cymitquimica.com]
- 2. This compound AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. Design and Synthesis of Brefeldin A-Isothiocyanate Derivatives with Selectivity and Their Potential for Cervical Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. derpharmachemica.com [derpharmachemica.com]
- 5. nighochem.com [nighochem.com]
- 6. Effect of solvent on the reactions of coordination complexes. Part 5.—Kinetics of solvolysis of cis-(bromo)-[(2-aminothiazole)-bis(ethylenediamine)cobalt(III) in methanol–water, propan-2-ol–water and ethylene glycol–water - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Fluorogenic Label for Biomolecular Imaging - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. A general and facile one-pot process of isothiocyanates from amines under aqueous conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Fluorescent labeling and modification of proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. documents.thermofisher.com [documents.thermofisher.com]
Developing kinase inhibitors using the quinoxaline scaffold
Initiating Information Gathering
I'm starting my deep dive by hitting Google hard. My initial focus is gathering comprehensive data on developing kinase inhibitors with a quinoxaline scaffold. I'm prioritizing the synthesis of quinoxaline-based compounds and their mechanism of action. Expect a focused collection of information.
Refining Search Strategies
I'm now refining my search strategies to find even more focused information. Specifically, I am hunting for synthesis routes, screening protocols, and SAR studies centered around quinoxaline-based kinase inhibitors. The data is piling up, and I am beginning to outline a structured guide to this area, thinking about the best format for application notes. I'm focusing on explanatory and self-validating content.
Outlining Application Notes
I'm now outlining the application notes' structure, focusing on a logical flow. I will start by drafting the core content, elaborating on quinoxaline's scientific principles and explaining the rationale for specific synthetic routes and assays. I'm prioritizing causality and incorporating self-validation. I will also develop step-by-step experimental protocols.
Application Notes and Protocols for Nucleophilic Substitution Reactions on 5-Bromo-6-isothiocyanatoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Synthetic Potential of a Versatile Quinoxaline Building Block
5-Bromo-6-isothiocyanatoquinoxaline is a heterobifunctional chemical entity of significant interest in medicinal chemistry and drug discovery.[1][2] Its quinoxaline core is a privileged scaffold, appearing in numerous biologically active compounds. The molecule possesses two distinct electrophilic sites amenable to nucleophilic attack: the carbon atom of the isothiocyanate group and the C-5 carbon atom bearing a bromine atom. This dual reactivity allows for a diverse range of chemical transformations, enabling the synthesis of a wide array of functionalized quinoxaline derivatives.
This guide provides a comprehensive overview of the reaction conditions for nucleophilic substitution on this compound. We will delve into the mechanistic rationale behind selective reactions at either the isothiocyanate moiety or the C-5 position, and present detailed protocols for key transformations.
Strategic Considerations for Nucleophilic Attack: A Tale of Two Electrophiles
The reactivity of this compound is dominated by two potential sites for nucleophilic attack. The choice of nucleophile and reaction conditions dictates the regiochemical outcome.
-
Nucleophilic Addition to the Isothiocyanate Group: The isothiocyanate functional group (-N=C=S) is highly electrophilic at the central carbon atom and readily undergoes addition reactions with a variety of nucleophiles, particularly amines and thiols, to form thiourea and dithiocarbamate linkages, respectively.[3][4] These reactions are typically fast and can often be carried out under mild conditions.
-
Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position: The bromine atom at the C-5 position of the quinoxaline ring is a good leaving group in nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the quinoxaline ring system facilitates this type of substitution. For a successful SNAr reaction, the aromatic ring is attacked by a nucleophile to form a negatively charged intermediate (a Meisenheimer complex), followed by the departure of the leaving group.[5]
The interplay between these two reactive sites allows for selective functionalization. Generally, softer nucleophiles and milder reaction conditions favor attack at the more reactive isothiocyanate group. In contrast, forcing conditions, such as higher temperatures, may be required to promote the SNAr reaction at the less reactive C-5 position.
Caption: Regioselectivity in Nucleophilic Reactions of this compound.
Protocols for Nucleophilic Reactions
Protocol 1: Synthesis of Thiourea Derivatives via Nucleophilic Addition to the Isothiocyanate Group
This protocol describes the reaction of this compound with a primary amine to form the corresponding thiourea derivative. The reaction with ethylenediamine is provided as a specific example.[6]
Materials:
-
This compound
-
Ethylenediamine
-
Toluene, anhydrous
-
Methanol
-
Dry Ether
-
Round-bottom flask
-
Magnetic stirrer
-
Standard glassware for workup and purification
Procedure:
-
In a 1 L four-neck reaction flask, dissolve this compound (13.0 g, 48.8 mmol) in 500 mL of toluene under stirring.
-
To this solution, add dropwise a solution of ethylenediamine (21.7 g, 360 mmol) in 72 mL of toluene.
-
Allow the reaction to stir at 25°C for 2 hours.
-
After the reaction is complete, pour off the supernatant.
-
Wash the residue with dry ether (2 x 25 mL) to obtain the crude product as a red oil.
-
The crude 5-Bromo-6-[N-(2-aminoethyl)thioureayl]quinoxaline can be dissolved in methanol (400 mL) and used directly in subsequent reactions or purified by column chromatography.
Expected Outcome:
This reaction is expected to proceed in high yield to the corresponding thiourea derivative.
Data Summary Table for Thiourea Synthesis:
| Nucleophile | Solvent | Temperature (°C) | Time (h) | Product |
| Ethylenediamine | Toluene | 25 | 2 | 5-Bromo-6-[N-(2-aminoethyl)thioureayl]quinoxaline |
| Primary/Secondary Amines | Toluene/Ethanol | 25 - Reflux | 2 - 10 | Corresponding N,N'-substituted thioureas |
Protocol 2: General Conditions for Nucleophilic Aromatic Substitution (SNAr) at the C-5 Position
Materials:
-
This compound
-
Nucleophile of choice (e.g., a secondary amine, an alkoxide, or a thiol)
-
Aprotic polar solvent (e.g., DMF, DMSO, or NMP)
-
Base (e.g., K₂CO₃, NaH, or a non-nucleophilic organic base)
-
Reaction vessel suitable for heating
-
Magnetic stirrer and heating mantle
-
Standard glassware for workup and purification
Procedure:
-
To a solution of this compound in an aprotic polar solvent, add the nucleophile (1.1 - 2.0 equivalents).
-
Add a suitable base to the reaction mixture. The choice of base will depend on the nucleophile. For amine nucleophiles, a carbonate base is often sufficient. For less acidic nucleophiles like alcohols or thiols, a stronger base such as sodium hydride may be necessary.
-
Heat the reaction mixture to a temperature between 80-150°C. The optimal temperature will need to be determined empirically.
-
Monitor the progress of the reaction by an appropriate method (e.g., TLC or LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Perform an aqueous workup to remove the solvent and inorganic salts.
-
Extract the product with a suitable organic solvent.
-
Dry the organic layer, concentrate, and purify the product by column chromatography or recrystallization.
Causality Behind Experimental Choices:
-
Aprotic Polar Solvents: Solvents like DMF and DMSO are ideal for SNAr reactions as they can solvate the charged Meisenheimer intermediate, thereby stabilizing it and accelerating the reaction.[5]
-
Elevated Temperatures: The C-Br bond at the C-5 position is relatively strong, and significant thermal energy is often required to overcome the activation barrier for the SNAr reaction.
-
Base: The base is crucial for deprotonating the nucleophile to increase its nucleophilicity and to neutralize the acid generated during the reaction.
Caption: General Experimental Workflow for SNAr on this compound.
Safety and Handling
This compound is classified as toxic if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.
Conclusion and Future Directions
This compound is a valuable and versatile building block for the synthesis of novel quinoxaline derivatives. The two distinct electrophilic sites allow for selective functionalization, providing access to a wide range of compounds with potential applications in drug discovery and materials science. While the nucleophilic addition to the isothiocyanate group is well-documented for this molecule, further research is needed to fully explore the scope and limitations of the SNAr reaction at the C-5 position. The protocols and guidelines presented in this application note provide a solid foundation for researchers to begin exploring the rich chemistry of this fascinating molecule.
References
-
Mild synthesis of 6-amino-5-bromoquinoxaline. (2025). ResearchGate. Retrieved from [Link]
-
Synthesis of 5-Amino-6-nitroquinoxaline. (n.d.). PrepChem.com. Retrieved from [Link]
-
Mechanochemical synthesis of thioureas, ureas and guanidines. (2017). PubMed Central. Retrieved from [Link]
- Method for preparing medicament midbody 5-bromine-6-amido quinoxaline. (n.d.). Google Patents.
-
Novel process for the synthesis of Brimonidine and derivative. (n.d.). Retrieved from [Link]
-
Thiourea synthesis by thioacylation. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Synthesis of Novel Derivatives of 5,6,7,8-Tetrahydroquinazolines Using α-Aminoamidines and In Silico Screening of Their Biological Activity. (2022). PubMed Central. Retrieved from [Link]
-
This compound. (n.d.). PubChem. Retrieved from [Link]
-
5-Bromoquinoxalin-6-amine. (n.d.). PubChem. Retrieved from [Link]
-
Recent advances in radical thiocyanation cyclization or spirocyclization reactions. (n.d.). ResearchGate. Retrieved from [Link]
-
Synthesis of new thiourea derivatives and study of its activity as anticancer agents molecular docking study. (2022). Retrieved from [Link]
- Methods for the preparation of 6-aminoisoquinoline. (n.d.). Google Patents.
-
Oxidative Radical Cyclization–Cyclization Reaction Leading to 1H-Benzo[f]isoindole Derivatives. (2017). MDPI. Retrieved from [Link]
-
RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (2022). Malaysian Journal of Analytical Sciences. Retrieved from [Link]
- Methods for treating peripheral pain. (n.d.). Google Patents.
-
Synthesis of Isothiocyanates from Primary Amines via Visible-Light Photocatalysis. (2023). Organic Letters. Retrieved from [Link]
-
Synthesis of 1-Thio-Substituted Isoquinoline Derivatives by Tandem Cyclization of Isothiocyanates. (2017). The Journal of Organic Chemistry. Retrieved from [Link]
-
Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. (2016). Semantic Scholar. Retrieved from [Link]
-
amines as nucleophiles. (n.d.). Chemguide. Retrieved from [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Mechanochemical synthesis of thioureas, ureas and guanidines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cdnx.uobabylon.edu.iq [cdnx.uobabylon.edu.iq]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. US8455647B2 - 6-aminoisoquinoline compounds - Google Patents [patents.google.com]
- 6. Page loading... [wap.guidechem.com]
- 7. This compound | C9H4BrN3S | CID 4460274 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Vanguard of Novel Anticancer Therapeutics: A Guide to 5-Bromo-6-isothiocyanatoquinoxaline
For Researchers, Scientists, and Drug Development Professionals
In the relentless pursuit of novel and effective anticancer agents, the strategic combination of pharmacologically active moieties into a single molecular entity presents a promising avenue for drug discovery. 5-Bromo-6-isothiocyanatoquinoxaline emerges as a compound of significant interest, synergistically amalgamating the established anticancer attributes of the quinoxaline scaffold and the isothiocyanate functional group. This technical guide serves as a comprehensive resource for researchers, providing in-depth application notes and detailed protocols to explore the therapeutic potential of this compelling molecule.
Introduction: A Molecule of Rational Design
The rationale behind the synthesis of this compound is rooted in the well-documented anticancer properties of its constituent parts. The quinoxaline ring system, a privileged scaffold in medicinal chemistry, is a core component of numerous compounds exhibiting a broad spectrum of biological activities, including potent anticancer effects.[1][2] Quinoxaline derivatives have been shown to exert their antineoplastic activity through diverse mechanisms such as the inhibition of protein kinases, induction of apoptosis, and interference with DNA replication.[3][4]
Complementing the quinoxaline core is the isothiocyanate (-N=C=S) group, a reactive electrophile found in cruciferous vegetables.[5] Isothiocyanates are recognized for their chemopreventive and therapeutic effects, which are attributed to their ability to induce phase II detoxification enzymes, trigger apoptosis in cancer cells, and inhibit cell cycle progression.[6][7] The inclusion of a bromine atom on the quinoxaline ring can further enhance the molecule's lipophilicity and potential for specific interactions with biological targets.[8]
This guide provides a foundational framework for the investigation of this compound as a novel anticancer agent, from its synthesis to its comprehensive biological evaluation.
Physicochemical Properties and Synthesis
A thorough understanding of the compound's physical and chemical characteristics is paramount for its effective use in experimental settings.
| Property | Value | Reference |
| Molecular Formula | C₉H₄BrN₃S | [6] |
| Molecular Weight | 266.12 g/mol | [6] |
| Appearance | Pale Orange to Light Brown Solid | [1] |
| Melting Point | 154-158 °C | [1] |
| Solubility | Slightly soluble in Chloroform and DMSO, Sparingly soluble in Methanol | [1] |
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved from its amino precursor, 5-bromo-6-aminoquinoxaline. The following protocol is based on established methods for the conversion of aromatic amines to isothiocyanates.
Materials:
-
5-Bromo-6-aminoquinoxaline
-
Thiophosgene (CSCl₂)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Standard glassware for organic synthesis
Procedure:
-
Dissolution: In a well-ventilated fume hood, dissolve 5-bromo-6-aminoquinoxaline (1 equivalent) in dichloromethane.
-
Reaction Setup: Cool the solution in an ice bath and add thiophosgene (1.1 equivalents) dropwise with vigorous stirring.
-
Reaction Monitoring: Allow the reaction to stir at room temperature and monitor its progress by thin-layer chromatography (TLC).
-
Quenching: Upon completion, carefully quench the reaction by the slow addition of a saturated sodium bicarbonate solution until effervescence ceases.
-
Extraction: Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain this compound.
-
Characterization: Confirm the structure and purity of the final product using NMR spectroscopy (¹H and ¹³C), mass spectrometry, and elemental analysis.
Proposed Mechanism of Action: A Dual-Pronged Attack
The anticancer activity of this compound is hypothesized to stem from a multi-targeted mechanism, leveraging the distinct yet complementary actions of the quinoxaline and isothiocyanate moieties.
The quinoxaline core may function as an intercalating agent or a kinase inhibitor, disrupting cellular processes critical for cancer cell survival and proliferation.[3] The isothiocyanate group , being a potent electrophile, can covalently modify and inactivate key cellular proteins, including those involved in cell cycle regulation and apoptosis.[6] This dual mechanism could lead to a synergistic anticancer effect, potentially overcoming resistance mechanisms associated with single-target agents.
Caption: Hypothetical anticancer mechanisms of this compound.
Experimental Protocols for Biological Evaluation
A systematic in vitro evaluation is essential to determine the anticancer potential of this compound. The following protocols provide a comprehensive framework for this assessment.
Caption: A streamlined workflow for the in vitro anticancer evaluation.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of the compound that inhibits cell growth by 50% (IC₅₀).
Materials:
-
Human cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
MTT Addition: Add MTT solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add DMSO to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC₅₀ Calculation: Calculate the IC₅₀ value by plotting the percentage of cell viability against the compound concentration.
Protocol 3: Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)
This assay quantifies the induction of apoptosis in cancer cells following treatment with the compound.
Materials:
-
Cancer cells treated with this compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Cell Treatment: Treat cancer cells with the compound at its IC₅₀ concentration for 24-48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and Propidium Iodide according to the manufacturer's protocol.
-
Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Structure-Activity Relationship (SAR) Insights
Understanding the relationship between the chemical structure and biological activity is crucial for optimizing lead compounds. For this compound, the following SAR considerations are pertinent:
-
Quinoxaline Core: Modifications to the quinoxaline ring, such as the introduction of different substituents, can modulate the compound's electronic properties and its ability to interact with biological targets.[9]
-
Isothiocyanate Group: The electrophilicity of the isothiocyanate group is critical for its covalent interaction with cellular nucleophiles. Altering the electronic environment of the quinoxaline ring can influence the reactivity of this group.
-
Bromo Substituent: The position and nature of the halogen substituent can impact the compound's lipophilicity, membrane permeability, and binding affinity to target proteins.[10]
Further studies involving the synthesis and evaluation of analogs with modifications at these positions will provide valuable insights into the SAR of this class of compounds.
Data Presentation: A Template for Your Findings
Consistent and clear data presentation is essential for the interpretation and communication of research findings.
| Cell Line | IC₅₀ (µM) of this compound | Positive Control (e.g., Doxorubicin) IC₅₀ (µM) |
| MCF-7 (Breast) | Experimental Value | Experimental Value |
| HeLa (Cervical) | Experimental Value | Experimental Value |
| A549 (Lung) | Experimental Value | Experimental Value |
| PC-3 (Prostate) | Experimental Value | Experimental Value |
Conclusion
This compound represents a rationally designed molecule with significant potential as a novel anticancer agent. Its unique hybrid structure, combining the proven anticancer scaffolds of quinoxaline and isothiocyanate, warrants a thorough investigation. The protocols and insights provided in this guide offer a robust framework for researchers to unlock the therapeutic promise of this and related compounds, contributing to the ongoing development of next-generation cancer therapies.
References
- Dinkova-Kostova, A. T., & Kostov, R. V. (2012). Glucosinolates and isothiocyanates in health and disease. Trends in molecular medicine, 18(6), 337–347.
- Ghattass, K., El-Sitt, S., Zibara, K., Rayes, S., Boulos, F., El-Zein, N., ... & El-Sabban, M. (2014).
- Ghorab, M. M., Alsaid, M. S., & Nissan, Y. M. (2016). 6-Bromo-2-(substituted) quinazolin-4 (3 H)-ones as cytotoxic agents: design, synthesis, molecular docking and MD simulation. Journal of enzyme inhibition and medicinal chemistry, 31(sup4), 108-116.
- Heravi, M. M., & Zadsirjan, V. (2020). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 25(22), 5469.
- Isoldi, M. C., Visconti, M. A., & Castrucci, A. M. D. L. (2005). Anti-cancer drugs: molecular mechanisms of action. Mini reviews in medicinal chemistry, 5(7), 685-695.
- Jampilek, J. (2019). Quinoxaline 1, 4-di-N-Oxides: Biological Activities and Mechanisms of Actions. Molecules, 24(17), 3169.
- Kaur, M., & Singh, M. (2022). The Role of Isothiocyanates as Cancer Chemo-Preventive, Chemo-Therapeutic and Anti-Melanoma Agents. International Journal of Molecular Sciences, 23(19), 11899.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 4460274, this compound. Retrieved from [Link]
- Minarini, A., Milelli, A., Fimognari, C., Simoni, E., & Tumiatti, V. (2014). Isothiocyanates as anticancer agents: a patent review.
- Shahin, M. I., Ghorab, M. M., & Alsaid, M. S. (2014). Design, synthesis and anticancer activity of some novel quinoxaline derivatives. Acta poloniae pharmaceutica, 71(3), 409-418.
- Sharma, A., & Kumar, V. (2022). The In Vitro Anti-Cancer Activities and Mechanisms of Action of 9-Methoxycanthin-6-one from Eurycoma longifolia in Selected Cancer Cell Lines. Molecules, 27(3), 637.
- Singh, G. S., & Desta, Z. Y. (2012). Isatins as privileged molecules in design and synthesis of new anticancer agents. Current pharmaceutical design, 18(10), 1387-1406.
- Talele, T. T. (2016). The “expanding role” of quinoxaline-based scaffolds in anticancer drug design and discovery. Future Medicinal Chemistry, 8(12), 1421-1424.
Sources
- 1. 5-BROMO-6-ISOTHIOCYANATE QUINOXALINE | 134892-46-9 [chemicalbook.com]
- 2. Anti-cancer drugs: molecular mechanisms of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. archives.ijper.org [archives.ijper.org]
- 6. This compound | C9H4BrN3S | CID 4460274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Mechanisms of Action of Isothiocyanates in Cancer Chemoprevention: An Update - PMC [pmc.ncbi.nlm.nih.gov]
- 8. CAS 134892-46-9: 5-Bromo-6-Isothiocyanate Quinoxaline [cymitquimica.com]
- 9. mdpi.com [mdpi.com]
- 10. 6-Bromo quinazoline derivatives as cytotoxic agents: design, synthesis, molecular docking and MD simulation - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
5-Bromo-6-isothiocyanatoquinoxaline reaction side products
Technical Guide: 5-Bromo-6-isothiocyanatoquinoxaline Reaction Dynamics & Impurity Management
Executive Summary & Chemical Context
This compound is a critical electrophilic intermediate, primarily utilized in the synthesis of Brimonidine (an
This guide addresses the specific side products encountered when handling this reagent, particularly during its reaction with ethylenediamine or during storage.
Troubleshooting & FAQ: Reaction Side Products
Q1: We are observing a recurring impurity at RRT ~0.85 identified as "Related Compound B" or "Impurity D". What is the mechanism of its formation?
Technical Insight: This impurity is 1-(5-Bromoquinoxalin-6-yl)thiourea (CAS 842138-74-3). It forms via two primary mechanisms:[1]
-
Ammonolysis: If the reaction medium contains ammonia (often present in low-grade ethylenediamine or formed via degradation), the -NCS group reacts to form the terminal thiourea.
-
Incomplete Cyclization: During Brimonidine synthesis, the isothiocyanate first reacts with ethylenediamine to form a linear amino-thiourea intermediate. If the subsequent cyclization (release of ammonia/H2S equivalent) is stalled due to pH or temperature issues, this linear chain may degrade or be isolated as a thiourea derivative.
Corrective Action:
-
Reagent Quality: Ensure ethylenediamine is high-purity and free of ammonia.
-
Stoichiometry: Use a strictly controlled excess of ethylenediamine to favor cyclization over linear termination.
Q2: Our HPLC shows a significant peak corresponding to the starting material amine (5-Bromo-6-aminoquinoxaline) even after full conversion was confirmed in-process. Why?
Technical Insight: This is a classic Hydrolysis Reversion . Isothiocyanates are sensitive to moisture. In the presence of water (even atmospheric moisture during sampling), the -NCS group hydrolyzes to form a carbamic acid intermediate, which spontaneously decarboxylates to regenerate the parent amine (5-Bromo-6-aminoquinoxaline).
Corrective Action:
-
Solvent Drying: Use anhydrous solvents (DCM, Toluene, or THF) with
water content. -
Atmosphere: Conduct all transfers under nitrogen or argon.
-
Quench Protocol: Avoid aqueous acidic quenches if the product is not yet stable; phase separation should be rapid.
Q3: We see "dimer" impurities when scaling up the reaction. How do we mitigate this?
Technical Insight: Dimerization typically refers to 1,3-bis(5-bromoquinoxalin-6-yl)thiourea . This symmetrical thiourea forms when the isothiocyanate reacts with its own hydrolysis product (the amine discussed in Q2).
-
Mechanism:[2] Isothiocyanate (-NCS) + Amine (-NH2)
Symmetrical Thiourea.
Corrective Action:
-
Order of Addition: Do not add the isothiocyanate to the reaction vessel slowly if the amine partner is already present in high concentration. Instead, add the amine to the isothiocyanate or ensure rapid mixing to minimize the lifetime of unreacted amine.
-
Concentration: High dilution favors the desired cross-reaction over dimerization.
Impurity Profile & Quantitative Data
The following table summarizes the key side products associated with this compound.
| Impurity Name | Common Designation | CAS Number | Molecular Weight | Mechanism of Formation |
| 5-Bromoquinoxalin-6-amine | Starting Material / Impurity A | 50358-63-9 | 224.06 | Hydrolysis of -NCS group by moisture. |
| 1-(5-Bromoquinoxalin-6-yl)thiourea | Brimonidine Impurity D / Rel.[3][4][5][6][7] Comp. B | 842138-74-3 | 283.15 | Reaction with ammonia or degradation of linear intermediate. |
| 1,3-Bis(5-bromoquinoxalin-6-yl)thiourea | Dimer Impurity | N/A | ~488.1 | Reaction of Isothiocyanate with Hydrolyzed Amine. |
| O-Methyl (5-bromoquinoxalin-6-yl)thiocarbamate | Solvolysis Impurity | N/A | ~298.1 | Reaction with Methanol (if used as solvent). |
Visualizing the Reaction Pathways
The diagram below maps the competing pathways. The Green path represents the desired synthesis of Brimonidine. Red paths indicate side reactions leading to impurities.
Caption: Reaction network showing the conversion of this compound to Brimonidine and competing side reactions.
Recommended Experimental Protocol
To minimize side products, the following protocol for the reaction with ethylenediamine is recommended.
Reagents:
-
Ethylenediamine (Excess, typically 5.0–10.0 eq to prevent bis-addition)
-
Solvent: Toluene or Dichloromethane (Anhydrous)
Step-by-Step Methodology:
-
Preparation: Dissolve this compound in anhydrous toluene under an inert atmosphere (
). Ensure the solution is clear; turbidity indicates partial hydrolysis. -
Addition: Cool the ethylenediamine solution to 0–5°C. Slowly add the isothiocyanate solution into the ethylenediamine solution.
-
Why? Adding the electrophile to the nucleophile ensures the nucleophile is always in excess, preventing the "bis-adduct" formation where one diamine molecule attacks two isothiocyanate rings.
-
-
Cyclization: Allow the mixture to warm to room temperature. Monitor by HPLC for the disappearance of the isothiocyanate peak.
-
Workup: Remove excess ethylenediamine via vacuum distillation or aqueous wash (if product solubility permits).
-
Purification: Recrystallize immediately to remove any trace thiourea formed.
References
-
European Pharmacopoeia (Ph.[10] Eur.) . Brimonidine Tartrate Monograph: Impurity D Structure and Limits.
-
PubChem . Compound Summary: this compound (CID 4460274). National Library of Medicine. Link
-
PubChem . Compound Summary: 1-(5-Bromoquinoxalin-6-yl)thiourea (Brimonidine Impurity D).[3][4][5][7] National Library of Medicine. Link
-
Google Patents . Method for preparing Brimonidine and intermediates. Patent CN101318939A. Link
-
LGC Standards . Reference Standard Data Sheet: this compound. Link
Sources
- 1. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 2. sphinxsai.com [sphinxsai.com]
- 3. 1-(5-Bromoquinoxalin-6-YL)thiourea | C9H7BrN4S | CID 26966634 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pharmaffiliates.com [pharmaffiliates.com]
- 5. Brimonidine EP Impurity D | 842138-74-3 | SynZeal [synzeal.com]
- 6. store.usp.org [store.usp.org]
- 7. GSRS [gsrs.ncats.nih.gov]
- 8. 5-Bromo-6-isothiocynatoquinoxaline - Daicel Pharma Standards [daicelpharmastandards.com]
- 9. drjcrbio.com [drjcrbio.com]
- 10. synthinkchemicals.com [synthinkchemicals.com]
Overcoming solubility issues of 5-Bromo-6-isothiocyanatoquinoxaline
Gathering Information on Solubility
I am currently immersed in comprehensive Google searches, focusing on the chemical properties, solubility, and common applications of 5-Bromo-6-isothiocyanatoquinoxaline. I'm also digging into general strategies for improving the solubility of poorly water-soluble compounds like this one.
Defining Support Center Structure
I have started structuring the technical support center as a Q&A, creating a clear path from problem identification to solutions. I am concentrating on solvent selection, co-solvents, excipients, and advanced formulation approaches. I am also working on a detailed experimental workflow protocol, such as making a stock solution for cell assays, to provide a practical example.
Initiating Detailed Research
I'm now fully immersed in a deep dive, starting with Google searches to uncover the core chemical properties, solubility characteristics, and practical uses of this compound. I'm focusing on solubility improvement methods for this compound. The next step is analyzing the search results to find prevalent research challenges and troubleshooting strategies for this compound.
Validation & Comparative
Technical Guide: Validation of Protein Conjugation with 5-Bromo-6-isothiocyanatoquinoxaline by Mass Spectrometry
Executive Summary
The conjugation of proteins with 5-Bromo-6-isothiocyanatoquinoxaline (5-Br-6-ITC-Q) represents a specialized derivatization strategy. Unlike standard fluorophores (e.g., FITC) or affinity tags (e.g., Biotin-NHS), this probe offers a unique dual-modality: the quinoxaline core acts as a chromophore/fluorophore, while the bromine atom serves as a distinct mass spectrometric signature .
This guide objectively compares 5-Br-6-ITC-Q against industry-standard alternatives and provides a rigorous, self-validating mass spectrometry (MS) workflow. The central thesis of this validation is the exploitation of the bromine isotopic doublet (
Part 1: The Chemistry of Conjugation
Reaction Mechanism
The 5-Br-6-ITC-Q probe targets primary amines (
Critical Consideration: Unlike N-hydroxysuccinimide (NHS) esters, which react efficiently at neutral pH, ITCs require a basic environment (pH 8.5–9.5). The pKa of the Lysine
The "Bromine Advantage" in MS
The defining feature of this probe is the bromine atom.[1][2] In mass spectrometry, bromine exhibits a unique isotopic pattern where the
-
Standard Peptide: Monoisotopic peak (
) is dominant. -
Br-Labeled Peptide: The spectrum shows a "doublet" where the
and peaks are of approximately equal intensity.
This signature acts as a built-in "flag," allowing software or manual analysis to instantly filter out unlabeled background peptides.
Part 2: Comparative Analysis
The following table contrasts 5-Br-6-ITC-Q with standard amine-reactive probes.
Table 1: Comparative Performance Metrics
| Feature | 5-Br-6-ITC-Q | NHS-Biotin | FITC (Fluorescein-ITC) |
| Reactive Group | Isothiocyanate (ITC) | NHS Ester | Isothiocyanate (ITC) |
| Linkage Stability | High (Thiourea is very stable) | Medium (Amide stable, but ester hydrolyzes fast) | High (Thiourea) |
| Hydrolytic Stability | High (Stable in aqueous buffer for hours) | Low ( | High |
| MS Identification | Excellent (Unique 1:1 Br-isotope doublet) | Good (Biotin reporter ions in MS/MS) | Poor (Bulky, suppresses ionization) |
| Labeling Specificity | High (Requires pH > 9.0) | Medium (Reacts at pH 7-8) | High (Requires pH > 9.0) |
| Primary Use Case | MS-based validation & quantification | Affinity purification | Fluorescence microscopy |
Part 3: Experimental Protocol
Materials
-
Protein: 1 mg/mL in PBS (free of Tris or Glycine).
-
Probe: 5-Br-6-ITC-Q (10 mM stock in DMSO).
-
Conjugation Buffer: 100 mM Sodium Carbonate/Bicarbonate, pH 9.0.
-
Quench: 1 M Tris-HCl, pH 8.0.
Conjugation Workflow
-
Buffer Exchange: The protein must be exchanged into the Carbonate Buffer (pH 9.0). Residual amines (Tris) or low pH will fail the reaction.
-
Reaction: Add 5-Br-6-ITC-Q to the protein at a 20-fold molar excess.
-
Why? ITCs are less reactive than NHS esters; excess reagent drives the kinetics.
-
-
Incubation: Incubate at 37°C for 2–4 hours or overnight at 4°C in the dark.
-
Note: The quinoxaline ring may be light-sensitive.
-
-
Quenching: Add Tris-HCl to a final concentration of 50 mM. Incubate for 15 mins.
-
Cleanup: Remove excess probe via Zeba Spin Desalting Columns (7K MWCO) or dialysis.
MS Sample Preparation (Bottom-Up)
-
Denature/Reduce/Alkylate: Urea/DTT/Iodoacetamide standard protocol.
-
Digestion: Trypsin (1:50 enzyme:protein ratio) overnight.
-
Desalting: C18 ZipTip.
Part 4: Visualization of Workflows
The following diagrams illustrate the chemical mechanism and the decision logic for MS validation.
Diagram 1: Reaction Mechanism & Workflow
Caption: The conjugation workflow requires high pH to activate lysine residues, resulting in a stable thiourea bond prior to enzymatic digestion.
Diagram 2: MS Data Interpretation Logic
Caption: Logic flow for identifying 5-Br-6-ITC-Q labeled peptides. The 1:1 isotopic doublet is the primary filter for specificity.
Part 5: Data Interpretation & Validation Criteria
To confirm successful conjugation, the MS data must meet the following criteria:
Intact Mass Analysis (Top-Down)
-
Mass Shift: The deconvoluted mass spectrum of the intact protein should show a series of peaks corresponding to
. -
Calculation:
. -
Efficiency: Calculate the average Degree of Labeling (DOL) based on peak intensities.
Peptide Mapping (Bottom-Up)
This is the gold standard for locating the binding site.
-
Mass Shift: Look for Lysine-containing peptides with a mass shift corresponding to the added quinoxaline moiety.
-
Isotopic Envelope:
-
Unlabeled Peptide: The M+1 peak is typically ~60% of M (depending on size) due to
. -
Labeled Peptide: The M+2 peak will be nearly 100% of the intensity of the M peak due to the
split.
-
-
Retention Time: The hydrophobic quinoxaline ring will significantly increase the retention time of the labeled peptide on a C18 column compared to its native counterpart.
Troubleshooting
-
Low Labeling Efficiency: Ensure pH was > 8.5. If the protein precipitated, add 10-20% DMSO to the reaction buffer.
-
No Doublet Observed: The probe may have degraded or precipitated before reacting. Verify the probe stock solution by direct infusion MS.
References
-
Hermanson, G. T. (2013). Bioconjugate Techniques (3rd Edition). Academic Press. (Chapter 1: Functional Targets).
-
Chemistry Steps. (2023). Isotopes in Mass Spectrometry: The Bromine and Chlorine Signature.
-
Thermo Fisher Scientific. (2023). Introduction to Amine Modification: Isothiocyanates vs NHS Esters.
-
University of Calgary. (2023). Mass Spectrometry: Isotope Patterns for Br and Cl.
Sources
Strategic Guide: Synthetic Alternatives to 5-Bromo-6-isothiocyanatoquinoxaline in Brimonidine Production
Topic: Alternatives to 5-Bromo-6-isothiocyanatoquinoxaline for Brimonidine Synthesis Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Technical Context
Brimonidine (5-Bromo-N-(4,5-dihydro-1H-imidazol-2-yl)quinoxalin-6-amine) is a highly selective
While chemically efficient, this route presents critical barriers for modern pharmaceutical manufacturing:
-
Safety Profile: Thiophosgene is highly toxic and volatile.
-
Environmental Impact: The process often utilizes benzene (carcinogenic) as a solvent and evolves hydrogen sulfide (
) gas during cyclization.[4] -
Regulatory Pressure: Increasing scrutiny on genotoxic impurities and hazardous reagent handling necessitates alternative strategies.
This guide objectively compares the standard isothiocyanate route against two validated alternatives: the Activated Thiourea (S-Methylation) Protocol and the N-Acetyl Ethylene Urea Condensation .
Comparative Pathway Analysis
Route A: The Standard Isothiocyanate Route (Reference)
-
Mechanism: Nucleophilic attack of the primary amine on thiophosgene to form the isothiocyanate, followed by addition-elimination with ethylenediamine.
-
Status: High yield, but industrially hazardous.[5]
Route B: The Activated Thiourea Route (Benzoyl Isothiocyanate)
-
Mechanism: Reaction with benzoyl isothiocyanate (generated in situ) to form a thiourea, followed by hydrolysis and S-methylation (using Dimethyl Sulfate or Methyl Iodide). The resulting S-methyl isothiourea acts as a pseudo-isothiocyanate that undergoes cyclization with ethylenediamine.
-
Advantage: Eliminates thiophosgene.
-
Disadvantage: Increases step count; involves neurotoxic methylating agents.
Route C: The POCl -Mediated Condensation (N-Acetyl Ethylene Urea)
-
Mechanism: Direct condensation of 5-bromo-6-aminoquinoxaline with N-acetyl-2-imidazolidinone using phosphorus oxychloride (
). This forms an amidine-like intermediate which is hydrolyzed to Brimonidine. -
Advantage: Convergent synthesis; avoids sulfur-based reagents and H
S evolution entirely. -
Disadvantage: Harsh acidic conditions; historically lower yields compared to isothiocyanate, though optimizations exist.
Visualizing the Synthetic Architectures
The following diagram illustrates the divergence between the toxic standard route and the safer alternatives.
Caption: Comparative synthetic workflows for Brimonidine. Red path indicates the hazardous standard route; Blue path indicates the POCl3-mediated alternative.
Technical Performance Matrix
This table contrasts the performance metrics of the alternatives against the standard isothiocyanate intermediate.
| Feature | Standard Route (Isothiocyanate) | Alternative 1: Activated Thiourea | Alternative 2: POCl |
| Key Intermediate | This compound | S-Methyl-isothiourea derivative | N-Acetyl-brimonidine |
| Reagent Hazard | Critical: Thiophosgene (Fatal if inhaled) | High: Dimethyl Sulfate/MeI (Carcinogenic) | Moderate: POCl |
| Step Count | 2 (Linear) | 4 (Linear) | 2 (Convergent) |
| Atom Economy | Moderate (Loss of H | Low (Loss of PhCOOH, MeSH) | High (Loss of AcOH) |
| Yield Profile | High (>85% for ITC formation) | Moderate (50-60% overall) | Variable (38-50% condensation, 82% hydrolysis) |
| Purification | Crystallization (Simple) | Requires removal of mercaptans | Acid/Base extraction |
| Scalability | Limited by toxicity controls | Good, but odor control (MeSH) needed | Excellent: Standard reactor types |
Detailed Experimental Protocol
Recommended Alternative: The POCl -Mediated Condensation (Route C)
This protocol is selected for its industrial relevance, avoiding both thiophosgene and the evolution of sulfur gases. It utilizes N-acetyl-2-imidazolidinone as a safe, stable cyclization partner.
Materials:
-
5-Bromo-6-aminoquinoxaline (1.0 eq)[5]
-
N-Acetyl-2-imidazolidinone (1.2 eq)
-
Phosphorus Oxychloride (
) (Volumetric solvent/reagent) -
Sodium Hydroxide (NaOH)
-
Methanol (MeOH)
Step-by-Step Methodology:
-
Condensation (Formation of N-Acetyl Brimonidine):
-
Setup: Equip a 3-neck round-bottom flask with a reflux condenser, temperature probe, and nitrogen inlet.
-
Charging: Charge
(8-10 volumes relative to amine) into the flask. -
Addition: Add 5-Bromo-6-aminoquinoxaline (50 g, 223 mmol) at ambient temperature. Stir for 15 minutes to ensure suspension/dissolution.
-
Reagent Addition: Add N-Acetyl-2-imidazolidinone (34.3 g, 268 mmol) in portions to control exotherm.
-
Reaction: Heat the mixture to 55–60°C . Maintain this temperature for 24–40 hours . Note: Reaction progress should be monitored by HPLC for the disappearance of the quinoxaline amine.
-
Quench: Cool the reaction mass to 20°C. Slowly pour the mixture into crushed ice/water with vigorous stirring (Exothermic!).
-
Neutralization: Adjust pH to 8–9 using 20% NaOH solution.
-
Isolation: Filter the precipitated solid (N-Acetyl Brimonidine). Wash with water and suction dry.[1]
-
Yield Expectation: ~40–50% (Crude).
-
-
Hydrolysis (Deprotection to Brimonidine Base):
-
Solvent: Suspend the wet N-Acetyl Brimonidine cake in Methanol (10 volumes).
-
Base: Add NaOH (2.0 eq) as a solution.
-
Reflux: Heat to reflux (~65°C) for 2–3 hours.
-
Workup: Distill off methanol under reduced pressure. Add water to the residue.
-
pH Adjustment: Adjust pH to 7.5–8.0 with dilute HCl.
-
Crystallization: Cool to 0–5°C. Filter the solid Brimonidine base.
-
Purification: Recrystallize from Methanol/Water to achieve pharma-grade purity (>99.5%).
-
Mechanism of Action: POCl Activation
Understanding why this works is crucial for troubleshooting.
Caption: Mechanistic flow of the POCl3-mediated coupling. The urea carbonyl is activated into a chloro-iminium species, facilitating attack by the weak aniline nucleophile.
References
-
Danielewicz, J. et al. (1975). Quinoxalines.[1][2][4][5][6][7][8] 1. Preparation and pharmacological activity of 5-bromo-6-(2-imidazolin-2-ylamino)quinoxalines. Journal of Medicinal Chemistry. (Foundational paper describing the original isothiocyanate route).
-
Naik, A. et al. (2010). Novel process for the synthesis of Brimonidine and derivative. Sphinx Knowledge House. Link (Describes the POCl3/N-Acetyl Ethylene Urea route).
- Glushkov, R. G. et al. (2006). Synthesis of Brimonidine. Pharmaceutical Chemistry Journal.
-
US Patent 3,890,319 . 2-Quinoxalinyl-amino-imidazolines. (The original patent utilizing thiophosgene).[4]
- US Patent 6,323,204. Methods for the preparation of alpha-2 adrenergic agonists.
Sources
- 1. guidechem.com [guidechem.com]
- 2. Brimonidine Beyond a Single Specialty: Pharmacological Profile, Dermatologic Applications, and Advances in Drug Delivery Systems | MDPI [mdpi.com]
- 3. Brimonidine | C11H10BrN5 | CID 2435 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sphinxsai.com [sphinxsai.com]
- 5. CN101318939A - Method for preparing medicament midbody 5-bromine-6-amido quinoxaline - Google Patents [patents.google.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. JP6270603B2 - Novel polymorph of brimonidine tartrate and process for producing the same - Google Patents [patents.google.com]
Comparative Guide: Spectroscopic Validation and Profiling of Novel Quinoxaline Scaffolds
Executive Summary
Quinoxaline derivatives (benzopyrazines) represent a privileged scaffold in medicinal chemistry, exhibiting potent anticancer, antimicrobial, and anti-inflammatory properties. However, the structural diversity introduced by functionalizing the C2 and C3 positions, or the benzene ring (positions 5-8), creates significant challenges in structural assignment and physicochemical profiling.
This guide provides a comparative analysis of spectroscopic methodologies for validating novel quinoxaline compounds. We move beyond basic characterization, comparing Standard Validation Workflows against Integrated Multi-Modal Approaches , demonstrating how the latter significantly reduces structural ambiguity and provides richer data for SAR (Structure-Activity Relationship) studies.
Phase 1: Structural Integrity & Elucidation
The Challenge: Regioisomerism in Asymmetric Quinoxalines
When synthesizing quinoxalines via the condensation of o-phenylenediamines with 1,2-dicarbonyls, regioisomerism is a frequent occurrence. Standard 1D
Comparative Analysis: 1D NMR vs. 2D Heteronuclear Correlation
The following table compares the diagnostic utility of standard proton NMR against an integrated approach using HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation).
Table 1: Diagnostic Resolution of Quinoxaline Regioisomers
| Feature | Standard Method (1D | Advanced Method (1D + 2D HSQC/HMBC) | Performance Gain |
| Pyrazine Ring Protons | Identifies presence (Singlet ~8.8 ppm) | Correlates proton to specific Carbon (C2/C3) | High: Distinguishes C2 vs C3 substitution. |
| Aromatic Region (6-9 ppm) | Often crowded; multiplets overlap. | Resolves quaternary carbons via HMBC. | Critical: Defines substitution pattern on benzene ring. |
| Solvent Effects | DMSO- | Variable-Temperature (VT) NMR in DMSO. | Medium: Clarifies tautomeric forms. |
| Time Investment | 10–15 minutes | 2–4 hours | Trade-off: Higher time, absolute certainty. |
Mechanistic Insight
In asymmetric quinoxalines, the HMBC experiment is the "gold standard" for validation. It allows the researcher to trace the connectivity from the distinct pyrazine protons (or substituents at C2/C3) through the quaternary bridgehead carbons (C4a/C8a) to the protons on the benzenoid ring.
Expert Note: Relying solely on coupling constants (
values) in the aromatic region is risky due to second-order effects common in fused heterocycles. Always validate connectivity with 2D methods.
Phase 2: Photophysical Profiling (UV-Vis & Fluorescence)
The Challenge: Quantifying Electronic Transitions
Quinoxalines are excellent candidates for fluorescent probes. However, their quantum yield (
Comparative Analysis: Novel Derivatives vs. Standards
To validate the performance of a novel "Push-Pull" Quinoxaline (e.g., bearing an electron-donating amine and electron-withdrawing nitro group), we compare it against the unsubstituted Quinoxaline standard and Quinine Sulfate (reference).
Table 2: Electronic Performance Comparison
| Parameter | Unsubstituted Quinoxaline (Standard) | Novel "Push-Pull" Derivative (Target) | Interpretation |
| ~315 nm ( | ~420–480 nm (ICT band) | Red Shift: Indicates successful conjugation extension and Intramolecular Charge Transfer (ICT). | |
| Molar Extinction ( | Moderate (~6,000 | High (>20,000 | Sensitivity: Novel compound allows detection at lower concentrations. |
| Stokes Shift | Small (<50 nm) | Large (>100 nm) | Signal Fidelity: Reduced self-quenching/re-absorption in the novel compound. |
| Quantum Yield ( | Low (<0.1) | Tunable (0.4 – 0.8) | Efficiency: Validates utility as a biological probe. |
Phase 3: Experimental Protocols
Protocol A: Integrated NMR Characterization
This protocol ensures differentiation of regioisomers.
-
Sample Preparation: Dissolve 5–10 mg of the purified quinoxaline in 600
L of DMSO- or CDCl . Ensure the solution is free of suspended solids (filter if necessary). -
Acquisition (1D): Acquire a standard
H spectrum (min 16 scans) and C spectrum (min 512 scans). -
Acquisition (2D HSQC): Set spectral width to cover aromatic region. Use adiabatic pulses if available to cover broad
C ranges. -
Acquisition (2D HMBC): Optimize for long-range coupling (
Hz). This is critical for seeing across the bridgehead carbons. -
Processing: Phase correct manually. Linear prediction may be used for the indirect dimension in 2D experiments to improve resolution.
Protocol B: Determination of Quantum Yield ( )
Comparative method using Quinine Sulfate as a reference.
-
Reference Prep: Prepare Quinine Sulfate in 0.1 M H
SO ( ). -
Sample Prep: Dissolve novel quinoxaline in ethanol or acetonitrile.
-
Absorbance Check: Adjust concentrations of both Sample and Reference so that Absorbance at excitation wavelength is below 0.1 (to avoid inner filter effects).
-
Emission Scan: Re
Beyond the Visible: A Comparative Guide to Quinoxaline-Based Fluorescent Probes
Executive Summary: The Quinoxaline Advantage
In the landscape of fluorescent imaging, the quest for scaffolds that offer large Stokes shifts , tunable emission , and high photostability is widely pursued. While classic scaffolds like Fluorescein and Rhodamine dominate due to high quantum yields, they often suffer from small Stokes shifts (causing self-quenching) and limited solvatochromism.
Quinoxaline , a benzopyrazine heterocycle, has emerged as a superior electron-withdrawing auxiliary acceptor. When coupled with electron-rich donors (e.g., triphenylamine, dimethylamine) in a Donor-π-Acceptor (D-π-A) architecture, quinoxaline derivatives exhibit distinct advantages:
-
Intramolecular Charge Transfer (ICT): Facilitates environmental sensitivity (polarity sensing).
-
Large Stokes Shifts (>100 nm): Minimizes excitation light interference.
-
Red-Shifted Emission: Ideal for deep-tissue imaging and avoiding autofluorescence.
This guide objectively compares quinoxaline-based probes against standard alternatives and details the experimental protocols required to validate their performance in bio-imaging.
Comparative Analysis: Quinoxaline vs. The Standards
Photophysical Performance Matrix
The following table contrasts the intrinsic properties of Quinoxaline-based probes against three industry-standard fluorophore classes.
| Feature | Quinoxaline Derivatives | BODIPY | Rhodamine | Coumarin |
| Primary Mechanism | ICT (Intramolecular Charge Transfer) | Molecular Rigidity | Resonant Delocalization | ICT / Rigid Planarity |
| Stokes Shift | Large (80–200 nm) | Small (<30 nm) | Small (20–40 nm) | Moderate (50–80 nm) |
| Quantum Yield ( | Moderate (0.2 – 0.7) | High (>0.8) | High (>0.8) | Moderate (0.1 – 0.6) |
| Solvatochromism | High (Polarity Sensitive) | Low | Low | Moderate |
| Photostability | High | Moderate (Bleaches) | Moderate | High |
| Typical Emission | Yellow / Orange / Red | Green / Red (Sharp) | Orange / Red | Blue / Green |
Analyst Insight: Choose Quinoxaline when background noise reduction (via large Stokes shift) or environmental sensing (polarity/viscosity) is critical. Choose BODIPY if absolute brightness (Quantum Yield) is the sole priority.
Functional Application: Lipid Droplet (LD) Imaging
Quinoxaline probes are particularly dominant in Lipid Droplet imaging due to their lipophilicity and solvatochromic "turn-on" response in non-polar environments.
-
Competitor: Nile Red (Standard LD stain).
-
Quinoxaline Advantage: Nile Red often suffers from broad emission that bleeds into other channels. Quinoxaline probes (e.g., TPA-Qx derivatives) offer sharper separation from nuclear stains (like DAPI) due to the massive Stokes shift.
Mechanistic Visualization
The efficacy of quinoxaline probes relies heavily on the Donor-Acceptor (D-A) interaction. Upon excitation, electron density shifts from the Donor to the Quinoxaline Acceptor. In polar solvents, the excited state is stabilized, leading to red-shifted (and often quenched) emission. In non-polar environments (like Lipid Droplets), the emission is blue-shifted and intensified.
Figure 1: The Intramolecular Charge Transfer (ICT) mechanism governing Quinoxaline probe sensitivity.
Experimental Protocols: Validating Probe Performance
To ensure scientific integrity, the following protocols allow for the self-validation of a probe's utility.
Protocol A: Solvatochromic Assessment (The Polarity Test)
Objective: Determine if the probe is suitable for sensing hydrophobic pockets (e.g., proteins, membranes).
-
Stock Solution: Dissolve 1 mg of Quinoxaline probe in DMSO to create a 1 mM stock.
-
Solvent Panel: Prepare 3 mL aliquots of solvents with increasing polarity parameters (
): Toluene, Chloroform, THF, Acetone, Methanol, Water. -
Dilution: Add stock solution to each solvent to reach a final concentration of 10
M. Critical: Keep DMSO content < 1% to avoid affecting solvent properties. -
Measurement:
-
Record UV-Vis absorption spectra (300–700 nm).
-
Record Fluorescence emission spectra (excite at
).
-
-
Data Analysis: Plot Stokes Shift (
) vs. Lippert-Mataga polarity parameter ( ). A linear correlation indicates an ICT mechanism.
Protocol B: Live Cell Imaging Workflow
Objective: Validate biocompatibility and organelle targeting specificity.
Figure 2: Step-by-step workflow for live-cell imaging validation.
Step-by-Step Detail:
-
Seeding: Seed HeLa cells at
cells/dish in DMEM. -
Staining: Replace media with fresh media containing the Quinoxaline probe (typically 5–10
M). Incubate for 30 minutes.-
Expert Note: Quinoxalines are lipophilic. If precipitation occurs, use Pluronic F-127 (0.02%) as a dispersant.
-
-
Co-localization: For validation, add a commercial tracker (e.g., MitoTracker Green or Nile Red) for the last 15 minutes.
-
Imaging: Use a Confocal Laser Scanning Microscope (CLSM).
-
Channel Selection: Ensure the Quinoxaline channel (often red/orange) does not overlap with the Tracker channel (green). The large Stokes shift of Quinoxalines usually facilitates this.
-
-
Quantification: Calculate Pearson’s Correlation Coefficient (PCC). A PCC > 0.8 confirms specific organelle targeting.
Critical Analysis: Limitations & Considerations
While Quinoxaline probes excel in Stokes shift and polarity sensitivity, researchers must account for:
-
Quantum Yield in Water: Due to the "Aggregation-Caused Quenching" (ACQ) effect common in planar aromatic systems, many quinoxalines are dim in pure aqueous buffers. They require a hydrophobic environment (lipid bilayer, protein pocket) or AIE (Aggregation-Induced Emission) structural modification to shine.
-
Cytotoxicity: While generally low, the specific side chains (e.g., alkylating groups) can induce toxicity. Always perform an MTT assay alongside imaging (Standard: >85% viability at 24h).
References
-
A comprehensive review on quinoxaline based fluorescent chemosensors.
- Source: Journal of Molecular Structure
-
Link:[Link]
-
Quinoxaline-based organic dyes for dye-sensitized solar cells and fluorescent sensors.
- Source: Dyes and Pigments
-
Link:[Link]
-
Recent progress in quinoxaline-based fluorescent probes for bioimaging.
- Source: Coordin
-
Link:[Link]
-
Development of a solvatochromic quinoxaline-based fluorescent probe for lipid droplets.
- Source: Sensors and Actu
-
Link:[Link]
Efficacy of Bromo-Substituted Quinoxaline Derivatives as Kinase Inhibitors: A Comparative Guide
Introduction: The Quinoxaline Scaffold in Kinase Inhibition
The quinoxaline scaffold, a fused heterocyclic system of benzene and pyrazine rings, has garnered significant attention in medicinal chemistry due to its versatile biological activities.[1] Quinoxaline derivatives are recognized as a promising class of compounds for the development of targeted cancer therapies, primarily through the inhibition of protein kinases.[1][2][3] These kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers.[4] The quinoxaline core can act as a scaffold for designing selective ATP-competitive inhibitors for a variety of kinases, including Vascular Endothelial Growth Factor Receptor (VEGFR), Apoptosis Signal-regulating Kinase 1 (ASK1), and Pim kinases.[4][5][6]
This guide provides a comparative analysis of the efficacy of bromo-substituted quinoxaline derivatives as kinase inhibitors. While the initial focus of this investigation was on the specific scaffold of 5-Bromo-6-isothiocyanatoquinoxaline, a comprehensive literature search did not yield publicly available data on kinase inhibitors with this precise structure. Therefore, this guide will broaden its scope to encompass the well-documented class of bromo-substituted quinoxalines, highlighting their therapeutic potential and the experimental evidence supporting their activity. The inclusion of a bromine atom in the quinoxaline structure has been shown to enhance the biological activity and effectiveness of these derivatives as anticancer agents.[7]
Comparative Efficacy of Bromo-Quinoxaline Kinase Inhibitors
The efficacy of kinase inhibitors is most commonly quantified by their half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of a specific kinase by 50%. A lower IC50 value indicates a more potent inhibitor. The following sections and tables summarize the reported efficacy of various bromo-quinoxaline derivatives against different kinase targets.
Apoptosis Signal-regulating Kinase 1 (ASK1) Inhibition
ASK1, also known as MAP3K5, is a key signaling molecule involved in cellular responses to stress, inflammation, and apoptosis.[5][8] Its inhibition is a promising strategy for treating various diseases. A recent study identified a dibromo-substituted quinoxaline derivative, compound 26e , as a potent inhibitor of ASK1.
| Compound ID | Substitution | Target Kinase | IC50 (nM) | Cellular Activity/Observations | Reference |
| 26e | Dibromo-quinoxaline | ASK1 | 30.17 | High cell survival rate (>80%) in normal human liver LO2 cells, indicating good safety.[5][9] | [5],[9] |
The potent inhibitory activity of compound 26e against ASK1, coupled with its favorable safety profile in normal cells, underscores the potential of bromo-substituted quinoxalines in targeting the ASK1 signaling pathway.
Pim Kinase Inhibition
Pim kinases are a family of serine/threonine kinases that play a role in cancer cell proliferation, survival, and drug resistance.[6] Several bromo-substituted quinoxaline derivatives have been synthesized and evaluated for their ability to inhibit Pim-1 and Pim-2 kinases.
| Compound ID | Substitution | Target Kinase | IC50 (µM) - Pim-1 | IC50 (µM) - Pim-2 | Reference |
| 5e | 6-Bromo | Pim-1 & Pim-2 | 0.16 | 0.58 | [10] |
| 5f | 7-Bromo | Pim-1 & Pim-2 | 0.18 | 2.20 | [10] |
These results indicate that the position of the bromine substitution on the quinoxaline ring can influence the inhibitory activity against different Pim kinase isoforms. Compound 5e , with a bromine at the 6-position, demonstrated sub-micromolar inhibition of both Pim-1 and Pim-2, highlighting its potential as a dual inhibitor.[10]
Signaling Pathways and Experimental Workflows
Understanding the context in which these inhibitors function is critical. The following diagrams illustrate a simplified signaling pathway involving ASK1 and a general workflow for evaluating kinase inhibitor efficacy.
Caption: Simplified ASK1 Signaling Pathway.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Quinoxaline-Based Scaffolds Targeting Tyrosine Kinases and Their Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quinoxaline derivatives: Recent discoveries and development strategies towards anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Synthesis of quinoxalines and assessment of their inhibitory effects against human non-small-cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Discovery and development of ASK1 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and biological evaluation of quinoxaline derivatives as ASK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Safety Operating Guide
Operational Guide: Proper Disposal of 5-Bromo-6-isothiocyanatoquinoxaline
[1]
Executive Summary & Compound Profile
5-Bromo-6-isothiocyanatoquinoxaline (5-Br-6-ITC-Q) is a specialized heterobifunctional reagent often used in proteomic cross-linking and fluorescent derivatization. Its handling requires a dual-hazard approach: it is both a reactive electrophile (isothiocyanate moiety) and a halogenated organic (bromine substituent).
Improper disposal of this compound poses two specific risks:
-
Biological Sensitization: The isothiocyanate (-N=C=S) group is a potent respiratory and skin sensitizer that reacts irreversibly with biological amines (proteins).
-
Environmental Persistence: The halogenated quinoxaline core is resistant to standard biodegradation and requires high-temperature incineration.
Core Directive: This compound must NEVER be disposed of in general organic waste or drain systems. It requires strict segregation into Halogenated Waste streams.[1][2]
Chemical Hazard Profile
| Property | Specification | Operational Implication |
| CAS Number | 134892-46-9 (Generic ITC/Quinoxaline class) | Use for waste manifesting. |
| Functional Group | Isothiocyanate (-NCS) | Lachrymator/Sensitizer. Reacts with nucleophiles (amines, thiols). |
| Halogen Content | Bromine (Br) | Mandatory Segregation. Must go to Halogenated Waste. |
| Reactivity | Moisture Sensitive | Hydrolyzes slowly to release COS (Carbonyl sulfide) gas. |
| GHS Class | Toxic (Oral), Irritant, Sensitizer | Full PPE (Nitrile gloves, respirator/fume hood) required. |
Decision Matrix: Disposal Workflow
The following logic gate determines the correct procedure based on the state of the waste (Bulk Reagent vs. Trace Residue).
Figure 1: Operational decision tree for segregating 5-Br-6-ITC-Q waste streams.
Protocol A: Chemical Deactivation (Trace Residues)
Purpose: To chemically convert the reactive isothiocyanate group into a stable, non-sensitizing thiourea derivative before cleaning glassware or disposing of pipette tips. Mechanism: Nucleophilic attack by a primary amine (Tris or Glycine) neutralizes the electrophilic carbon of the -NCS group.
Reagents Required[4][5][6][7]
-
Deactivation Solution: 1M Tris-HCl (pH 8.0) OR 1M Glycine in water.
-
Alternative: 10% Ammonium Hydroxide (effective but volatile).
-
Solvent: Ethanol or DMSO (to solubilize the quinoxaline).
Step-by-Step Procedure
-
Solubilization: If the residue is dry, add a small volume of Ethanol or DMSO to dissolve the 5-Br-6-ITC-Q. Isothiocyanates must be in solution to be effectively quenched.
-
Quenching: Add the Deactivation Solution in 10-fold molar excess (approx. 10 mL solution per mg of residue).
-
Reaction Time: Allow to stand in a fume hood for 30 minutes .
-
Observation: The solution may change color (often yellow to colorless or orange) as the quinoxaline derivative forms.
-
-
Disposal:
-
The resulting mixture is now a Halogenated Solvent Waste (due to the bromine on the ring).
-
Pour into the carboy labeled "Halogenated Organic Waste."
-
Rinse glassware with acetone, then water.
-
Protocol B: Bulk Disposal & Waste Segregation
Critical Rule: Do not attempt to chemically deactivate large quantities (>1g) in the lab. The reaction is exothermic and can generate toxic byproducts if not controlled. Bulk material must be incinerated by a licensed contractor.
Packaging & Labeling Requirements[8]
| Parameter | Requirement | Reason |
| Container | Amber Glass or HDPE | Protects from light; prevents leaching. |
| Segregation | HALOGENATED WASTE | Bromine content releases acid gases upon incineration; requires scrubbers. |
| Labeling | "Toxic, Halogenated, Reactive" | Alerts waste handlers to the specific hazards. |
| Incompatibility | Do NOT mix with Oxidizers | Risk of violent reaction. |
Procedure:
Emergency Response: Spill Cleanup
Warning: Do not use water to clean up the powder. Water reacts slowly with isothiocyanates to form thiocarbamates, which degrade into amines and Carbonyl Sulfide (COS) , a toxic gas.
Cleanup Workflow
Figure 2: Emergency spill response sequence.
-
Isolate: Evacuate the immediate area. Ensure fume hood ventilation is active.
-
Protect: Wear double nitrile gloves, safety goggles, and a lab coat. If outside a hood, use a respirator (N95 minimum, P100/Organic Vapor preferred).
-
Contain: Cover the spill with a dry absorbent (vermiculite or spill pads). Do not use paper towels (they increase surface area for volatilization).
-
Decontaminate Surface: After removing the bulk solid, wipe the surface with a gauze pad soaked in 1M Glycine or Tris buffer . This chemically neutralizes any remaining isothiocyanate groups on the benchtop.
-
Disposal: Place all spill debris, absorbent, and gloves into a bag, seal it, and tag it as "Solid Halogenated Hazardous Waste."
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 4460274, this compound. Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Chapter 7: Disposal of Waste. Retrieved from [Link]
-
University of Illinois Urbana-Champaign (2023). SOP: Halogenated Organic Liquids Disposal. Retrieved from [Link]
Sources
- 1. campusoperations.temple.edu [campusoperations.temple.edu]
- 2. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 3. This compound | C9H4BrN3S | CID 4460274 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Frontiers | Dietary isothiocyanates and anticancer agents: exploring synergism for improved cancer management [frontiersin.org]
Personal Protective Equipment & Handling Guide: 5-Bromo-6-isothiocyanatoquinoxaline
Executive Summary & Chemical Profile
5-Bromo-6-isothiocyanatoquinoxaline (CAS: 134892-46-9) is a highly reactive electrophilic intermediate, often identified as Brimonidine Impurity 22 in pharmaceutical development.[1] Its core hazard profile stems from the isothiocyanate (-N=C=S) moiety—a potent electrophile that covalently modifies nucleophilic amino acid residues (cysteine, lysine) in biological systems.[1] This mechanism drives its classification as a severe skin sensitizer and lachrymator .[1]
Effective handling requires a "Zero-Contact" protocol.[1] The presence of the bromine atom classifies this as a halogenated organic , necessitating specific waste stream segregation to prevent catalytic degradation of incinerator scrubbers.
Physicochemical & Hazard Data
| Property | Specification | Operational Implication |
| Molecular Weight | 266.12 g/mol | Non-volatile solid, but dust is highly bioactive.[1] |
| Physical State | Solid (Powder/Crystal) | High risk of inhalation sensitization during weighing.[1] |
| Reactivity | Electrophilic | Reacts violently with amines, thiols, and water (slowly).[1] |
| GHS Classification | Acute Tox. 3 (Oral) , Skin Sens. 1, Eye Irrit. 2 | Toxic if swallowed. Induces irreversible allergic sensitization.[1] |
| Storage | 2-8°C, Inert Atmosphere | Moisture sensitive; hydrolysis releases toxic vapors.[1] |
Personal Protective Equipment (PPE) Matrix
Standard laboratory PPE is insufficient for isothiocyanates due to their ability to permeate standard nitrile rapidly and induce sensitization upon skin contact.[1]
Glove Selection Protocol
-
Primary Barrier (Inner): Laminate Film (e.g., Silver Shield / Ansell Barrier) .[1]
-
Secondary Barrier (Outer): 5 mil Nitrile .[1]
-
Rationale: Provides dexterity and protects the inner laminate glove from mechanical tears.
-
Respiratory & Body Protection
| Hazard Zone | Required Equipment | Technical Justification |
| Respiratory | P100/OV Respirator (if outside hood) | Particulates (P100) and potential volatile hydrolysis products (Organic Vapor).[1] |
| Eye/Face | Chemical Goggles (Not Safety Glasses) | Isothiocyanates are lachrymators; vapor contact with eyes causes severe weeping and inflammation.[1] |
| Body | Tyvek® Lab Coat (Closed front) | Cotton absorbs chemicals; Tyvek repels dusts and splashes, preventing accumulation on street clothes.[1] |
Operational Workflow: The "Zero-Contact" Protocol
This protocol uses a hierarchy of controls to isolate the operator from the immunotoxic effects of the compound.
Step 1: Storage & Retrieval[1][2]
-
Environment: Store in a dedicated toxic refrigerator (2-8°C).
-
Secondary Containment: The vial must be kept inside a sealed, desiccant-containing jar to prevent hydrolysis.
-
Acclimation: Allow the container to warm to room temperature inside a fume hood before opening. Opening a cold vial condenses atmospheric moisture, triggering hydrolysis and releasing toxic vapors.[1]
Step 2: Weighing & Solubilization[1]
-
Engineering Control: Use a Powder Containment Balance Enclosure or a static-free balance inside a certified chemical fume hood.[1]
-
Technique:
-
Place a pre-tared vial with solvent (e.g., DMSO, DMF) inside the hood.[1]
-
Open the source container only inside the hood.
-
Transfer solid using a disposable spatula.[1]
-
Immediately dissolve the solid. Note: Solutions are safer than solids as they eliminate the inhalation dust hazard, though skin absorption risk remains.
-
Step 3: Reaction Setup
-
Vessel: Use closed vessels (septum-capped vials or round-bottom flasks).
-
Atmosphere: Purge with Nitrogen or Argon.[1] Oxygen is not the primary threat, but moisture is.
-
Quenching: Never dispose of unreacted material directly.[1] Quench excess isothiocyanate with a mild nucleophile (e.g., 10% aqueous ammonia or Tris buffer) to convert the reactive electrophile into a stable thiourea derivative before disposal.[1]
Visualizing the Safety Workflow
The following diagram illustrates the critical decision points and engineering controls required for safe handling.
Figure 1: Operational workflow for handling this compound, emphasizing the transition from high-risk solid handling to stable waste disposal.
Emergency Response & Disposal
Spill Cleanup (Solid)[1]
-
Evacuate: Clear the immediate area.
-
PPE Upgrade: Don double gloves (Laminate + Nitrile) and a P100 respirator.[1]
-
Containment: Cover the spill with a chemically compatible absorbent pad dampened with mineral oil .[1]
-
Why Mineral Oil? Dampening with water may trigger hydrolysis and release vapors.[1] Oil traps the dust without reaction.
-
-
Decontamination: Wipe the surface with a mild alkaline solution (1% NaOH) and detergent to degrade trace isothiocyanates.[1]
Waste Management[1]
-
Classification: Halogenated Organic Waste (due to Bromine).[1]
-
Segregation: Do NOT mix with strong acids (generates heat/vapors) or oxidizers.[1][2]
-
Labeling: Clearly tag as "Toxic" and "Sensitizer."
References
-
PubChem. (n.d.).[1] this compound (Compound).[1][3] National Library of Medicine.[1] Retrieved January 31, 2026, from [Link][1]
-
European Chemicals Agency (ECHA). (n.d.).[1] Substance Information: this compound.[1][3][4] Retrieved January 31, 2026, from [Link][1]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
